L-Alanine-3-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino(313C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-IJGDANSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458962 | |
| Record name | L-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65163-25-9 | |
| Record name | L-Alanine-3-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to L-Alanine-3-13C: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Alanine-3-13C, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details experimental protocols for its analysis and visualizes key metabolic pathways and experimental workflows.
Physicochemical Properties
This compound is a non-essential amino acid in which the carbon atom at the C-3 position is replaced with the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tracer for in vivo and in vitro metabolic studies, allowing researchers to track the fate of the alanine molecule through various biochemical pathways without altering its chemical reactivity.
General Properties
A summary of the key physical and chemical properties of this compound and its natural counterpart, L-Alanine, is presented in Table 1 for comparative analysis. The primary difference lies in the molecular weight due to the presence of the ¹³C isotope. Other physical properties such as melting point and solubility are expected to be very similar to the unlabeled compound.
Table 1: Physical and Chemical Properties of this compound and L-Alanine
| Property | This compound | L-Alanine |
| Molecular Formula | C₂¹³CH₇NO₂ | C₃H₇NO₂ |
| Molecular Weight | 90.09 g/mol | 89.09 g/mol |
| CAS Number | 65163-25-9 | 56-41-7 |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 314.5 °C (decomposes)[1] | 297 °C (decomposes)[2] |
| Solubility in Water | Soluble | 16.65 g/100 mL at 25°C[2] |
| Solubility in Ethanol | Slightly soluble | Slightly soluble |
| InChI Key | QNAYBMKLOCPYGJ-REOHCLBHSA-N | QNAYBMKLOCPYGJ-REOHCLBHSA-N |
Spectral Data
Isotopic labeling is particularly useful in spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing distinct signals for the labeled molecule.
Table 2: Spectral Data for this compound
| Technique | Data |
| ¹³C NMR | The signal for the ¹³C-labeled methyl carbon (C-3) will be a singlet with a chemical shift of approximately 17 ppm. The coupling between ¹³C and adjacent protons will result in a doublet in the ¹H NMR spectrum. |
| Mass Spectrometry | The molecular ion peak will be observed at m/z 90 (for [M+H]⁺), which is one mass unit higher than that of unlabeled L-Alanine. |
Experimental Protocols
The following sections provide detailed methodologies for the characterization and quantification of this compound in biological samples.
Quantitative ¹³C NMR Spectroscopy
Objective: To quantify the concentration of this compound in a sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
Add a known concentration of an internal standard (e.g., DSS or a non-interfering ¹³C-labeled compound).
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a high-field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the ¹³C nuclei, which is crucial for accurate quantification. A D1 of at least 5 times the longest T₁ of the signals of interest is recommended.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate window functions (e.g., exponential multiplication with a small line broadening).
-
Integrate the area of the ¹³C signal corresponding to the C-3 of this compound and the signal of the internal standard.
-
Calculate the concentration of this compound using the following formula:
Concentration_sample = (Integral_sample / Integral_standard) * (Concentration_standard / Moles_sample_protons) * Moles_standard_protons
-
Workflow for Quantitative ¹³C NMR Analysis
Caption: A generalized workflow for the quantitative analysis of this compound using NMR spectroscopy.
LC-MS/MS for Quantification
Objective: To develop a sensitive and specific method for the quantification of this compound in complex biological matrices.
Methodology:
-
Sample Preparation:
-
Protein Precipitation: For plasma or tissue homogenates, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v).
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
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Supernatant Collection: Collect the supernatant containing the metabolites.
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Internal Standard: Add a known concentration of an appropriate internal standard (e.g., L-Alanine-¹³C₃,¹⁵N).
-
Dilution: Dilute the sample with the initial mobile phase if necessary.
-
-
LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention of polar amino acids.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry (MS):
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Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transitions for this compound would be the precursor ion (m/z 90) to a specific product ion (e.g., m/z 44, corresponding to the loss of the carboxyl group).
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the quantitative analysis of this compound in biological samples using LC-MS/MS.
Metabolic Pathways
This compound is a key tracer for studying central carbon metabolism. Its labeled carbon can be tracked through several interconnected pathways, providing insights into cellular bioenergetics and biosynthesis.
Alanine Metabolism and Entry into Central Carbon Metabolism
L-Alanine can be synthesized from pyruvate via transamination, a reaction catalyzed by alanine aminotransferase (ALT). This reaction is reversible, allowing the carbon skeleton of alanine to enter central carbon metabolism as pyruvate.
Caption: Reversible conversion of L-Alanine to Pyruvate catalyzed by Alanine Aminotransferase (ALT).
Gluconeogenesis Pathway
In the liver, the carbon from this compound can be incorporated into glucose through the process of gluconeogenesis. This is a critical pathway for maintaining blood glucose levels during fasting.
References
An In-depth Technical Guide to the Synthesis and Purification of L-Alanine-3-¹³C for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of L-Alanine-3-¹³C. This isotopically labeled amino acid is a valuable tracer for metabolic research, enabling detailed investigation of pathways such as gluconeogenesis and the tricarboxylic acid (TCA) cycle.[1][2] The methodologies outlined below are intended to provide a thorough understanding of the processes involved in producing high-purity L-Alanine-3-¹³C for scientific applications.
Chemical Synthesis of L-Alanine-3-¹³C
The most common and well-established method for the stereospecific synthesis of L-Alanine-3-¹³C begins with the readily available chiral precursor, L-serine. The key transformation involves the introduction of the ¹³C label via a nucleophilic substitution reaction using potassium cyanide-¹³C (K¹³CN).[3][4] The overall synthetic route involves protection of the amino and carboxyl groups of L-serine, activation of the hydroxyl group, displacement with ¹³CN, and subsequent deprotection and hydrolysis to yield the final product.
Experimental Protocol:
A multi-step synthesis starting from L-serine is detailed below. This procedure is an amalgamation of established synthetic methodologies.[3]
Step 1: N- and O-Protection of L-Serine
The initial step involves the protection of the amino and carboxyl groups of L-serine to prevent unwanted side reactions in subsequent steps. A common strategy is the formation of a cyclic derivative, such as an N-benzyloxycarbonyl (Cbz) protected lactone.
Step 2: Activation of the Hydroxyl Group
The hydroxyl group of the protected L-serine is converted into a good leaving group, typically a mesylate or tosylate, to facilitate nucleophilic substitution.
Step 3: Introduction of the ¹³C Label via Cyanidation
This is the crucial step where the ¹³C isotope is incorporated into the molecule. The activated hydroxyl group is displaced by the ¹³C-labeled cyanide ion.
Step 4: Hydrolysis and Deprotection
The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the removal of the protecting groups to yield L-Alanine-3-¹³C.
Below is a detailed, step-by-step protocol:
Materials:
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L-Serine
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Thionyl chloride (SOCl₂)
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Methanol (MeOH)
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Benzyl chloroformate (Cbz-Cl)
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Sodium bicarbonate (NaHCO₃)
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Tetrahydrofuran (THF)
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Methanesulfonyl chloride (MsCl)
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Triethylamine (Et₃N)
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Dichloromethane (DCM)
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Potassium cyanide-¹³C (K¹³CN)
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Dimethylformamide (DMF)
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Potassium hydroxide (KOH)
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Ethanol (EtOH)
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Hydrochloric acid (HCl)
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Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Esterification of L-Serine: L-serine (1 eq) is suspended in methanol and cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.
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N-Protection: The L-serine methyl ester hydrochloride is dissolved in a mixture of THF and water. Sodium bicarbonate (2.5 eq) is added, followed by the dropwise addition of benzyl chloroformate (1.1 eq) at 0°C. The reaction is stirred at room temperature for 3 hours. The organic solvent is removed, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give N-Cbz-L-serine methyl ester.
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Hydroxyl Group Activation: The N-Cbz-L-serine methyl ester (1 eq) is dissolved in dichloromethane and cooled to 0°C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C for 2 hours. The reaction mixture is washed with cold water, dried over sodium sulfate, and concentrated to yield the mesylated intermediate.
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Cyanidation with K¹³CN: The mesylated intermediate (1 eq) is dissolved in dry DMF. Potassium cyanide-¹³C (1.5 eq) is added, and the mixture is stirred at 60°C for 24 hours. The reaction is then cooled, and water is added. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
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Hydrolysis and Deprotection: The crude nitrile is dissolved in a mixture of ethanol and aqueous potassium hydroxide (3 eq) and refluxed for 4 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to pH 1. This intermediate is then subjected to hydrogenolysis in methanol using 10% Pd/C as a catalyst under a hydrogen atmosphere for 12 hours to remove the Cbz group. The catalyst is filtered off, and the solvent is evaporated.
Purification of L-Alanine-3-¹³C
Purification of the final product is critical to remove any unreacted starting materials, byproducts, and inorganic salts. A combination of ion-exchange chromatography and recrystallization is typically employed to achieve high purity.
Experimental Protocol:
Ion-Exchange Chromatography:
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Resin Preparation: A strong cation exchange resin, such as Dowex 50W-X8, is washed sequentially with 1 M HCl, deionized water until neutral, 1 M NaOH, and again with deionized water until neutral. The resin is then packed into a chromatography column.
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Sample Loading: The crude L-Alanine-3-¹³C from the final synthesis step is dissolved in a minimal amount of deionized water and the pH is adjusted to ~2 with HCl. The solution is then loaded onto the prepared column.
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Washing: The column is washed with several column volumes of deionized water to remove any unbound impurities and salts.
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Elution: The L-Alanine-3-¹³C is eluted from the column using a gradient of aqueous ammonia (e.g., 0.5 M to 2 M). Fractions are collected and monitored for the presence of the amino acid using a ninhydrin test.
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Isolation: The fractions containing the pure product are pooled, and the solvent is removed under reduced pressure.
Recrystallization:
The solid residue obtained from ion-exchange chromatography can be further purified by recrystallization from a water/ethanol mixture to yield pure L-Alanine-3-¹³C as a white crystalline solid.
Quantitative Data
The following table summarizes the expected yields and purity at each stage of the synthesis and purification process.
| Step | Intermediate/Product | Expected Yield (%) | Purity (%) | Analytical Method |
| 1 | L-Serine methyl ester hydrochloride | >95 | ~98 | ¹H-NMR |
| 2 | N-Cbz-L-serine methyl ester | 85-90 | >97 | ¹H-NMR, TLC |
| 3 | Mesylated N-Cbz-L-serine methyl ester | 90-95 | >95 | ¹H-NMR, TLC |
| 4 | N-Cbz-3-cyano-¹³C-L-alanine methyl ester | 70-80 | ~90 | ¹H-NMR, ¹³C-NMR, MS |
| 5 | Crude L-Alanine-3-¹³C | 60-70 (from nitrile) | ~85 | ¹H-NMR |
| 6 | Purified L-Alanine-3-¹³C | >90 (from ion-exchange) | >99 | ¹H-NMR, ¹³C-NMR, MS, Chiral HPLC |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized L-Alanine-3-¹³C.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H-NMR: The proton NMR spectrum will confirm the overall structure of the alanine molecule. The methyl protons will appear as a doublet coupled to the alpha-proton.
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¹³C-NMR: The carbon NMR spectrum is crucial for confirming the position and enrichment of the ¹³C label. The signal for the C3 carbon will be significantly enhanced and will show coupling to the attached protons.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the labeled compound, which will be one mass unit higher than unlabeled L-alanine.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity of the final product, ensuring that the L-enantiomer is the predominant form. A common method involves using a chiral stationary phase, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), with a mobile phase of methanol/water/acetic acid.
| Parameter | Method | Expected Result |
| Chemical Structure | ¹H-NMR, ¹³C-NMR | Spectra consistent with L-alanine structure. |
| Isotopic Enrichment | ¹³C-NMR, MS | >99 atom % ¹³C at the C3 position. |
| Chemical Purity | HPLC, ¹H-NMR | >99% |
| Enantiomeric Purity | Chiral HPLC | >99% L-enantiomer. |
| Molecular Weight | Mass Spectrometry | 90.09 g/mol . |
Visualization of Metabolic Pathways and Experimental Workflow
L-Alanine-3-¹³C is a powerful tool for tracing metabolic pathways. Once introduced into a biological system, the ¹³C label can be tracked as it is incorporated into various metabolites.
Metabolic Fate of L-Alanine-3-¹³C
The following diagram illustrates the central role of L-alanine in metabolism and how the ¹³C label from L-Alanine-3-¹³C can be traced through key metabolic pathways.
Caption: Metabolic fate of L-Alanine-3-¹³C in central carbon metabolism.
General Experimental Workflow for Tracer Analysis
The following diagram outlines a typical workflow for a metabolic tracer study using L-Alanine-3-¹³C.
Caption: General experimental workflow for metabolic tracer studies.
References
L-Alanine-3-13C: A Technical Overview of a Key Isotope-Labeled Amino Acid
For researchers and professionals in drug development and metabolic studies, L-Alanine-3-13C is a critical tool. This stable isotope-labeled version of the non-essential amino acid L-alanine provides a powerful tracer for in vivo and in vitro investigations. This technical guide provides core information on its chemical and physical properties.
Core Chemical Data
The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and analysis.
| Property | Value |
| CAS Number | 65163-25-9[1][2][3] |
| Molecular Weight | 90.09 g/mol |
| Linear Formula | ¹³CH₃CH(NH₂)CO₂H |
| Isotopic Purity | 99 atom % ¹³C |
| Physical Form | Solid |
| Melting Point | 314.5 °C (decomposes) |
Experimental Considerations
While detailed experimental protocols are application-specific, the use of this compound typically involves techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the tracking of the ¹³C isotope as it is incorporated into various metabolic pathways, providing insights into protein synthesis, gluconeogenesis, and other cellular processes. The mass shift of M+1 is a key feature utilized in these analyses.
Logical Workflow for Isotope Tracing
The general workflow for a metabolic study using this compound can be conceptualized as a series of sequential steps. This process begins with the introduction of the labeled compound and culminates in data analysis to understand its metabolic fate.
Caption: A simplified workflow for a typical metabolic study utilizing this compound.
References
A Technical Guide to High-Purity L-Alanine-3-13C for Researchers and Drug Development Professionals
An in-depth exploration of commercial suppliers, experimental applications, and metabolic pathway analysis utilizing L-Alanine-3-13C.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity this compound. This stable isotope-labeled amino acid is a powerful tool for elucidating metabolic pathways, particularly in the context of cancer metabolism, diabetes, and other metabolic disorders. This document provides a comparative overview of commercial suppliers, detailed experimental protocols for its use in metabolic tracing studies, and visual representations of the key signaling pathways involved.
Commercial Suppliers and Specifications
The selection of a high-purity this compound supplier is a critical first step for any research application. Purity, isotopic enrichment, and available formats are key considerations. Below is a summary of leading commercial suppliers and their typical product specifications.
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % 13C) | Chemical Purity | Molecular Weight | Available Formats |
| Sigma-Aldrich | This compound | 65163-25-9 | ≥99% | ≥98% (CP) | 90.09 | Solid/Powder |
| Cambridge Isotope Laboratories, Inc. | L-Alanine (3-¹³C, 99%) | 65163-25-9 | 99% | ≥98% | 90.09 | Solid |
| Otsuka Chemical | This compound | 65163-25-9 | ≥99% | Not specified | 90.09 | Solid |
| Medical Isotopes, Inc. | This compound | 65163-25-9 | 99% | Not specified | 90.09 | Solid |
Note: Specifications and availability are subject to change. Please consult the supplier's website for the most current information.
Key Applications in Metabolic Research
This compound is a versatile tracer for a variety of metabolic studies. Its primary applications lie in metabolic flux analysis (MFA) and stable isotope tracing to investigate central carbon metabolism. Alanine plays a crucial role in linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] By tracing the journey of the 13C label from alanine, researchers can gain insights into:
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Gluconeogenesis: Quantifying the contribution of amino acids to hepatic glucose production.
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TCA Cycle Activity: Assessing the activity of this central metabolic hub through the conversion of alanine to pyruvate.[1]
-
Cancer Metabolism: Investigating the altered metabolic pathways in cancer cells, such as the Warburg effect and the role of amino acids in tumor growth.
-
Nitrogen Metabolism: Tracking the flow of nitrogen through transamination reactions.
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell culture for metabolic tracing studies. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Stable Isotope Tracing with this compound in Cell Culture
1. Cell Seeding and Culture:
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Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.
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Culture cells in their standard growth medium until they are ready for the labeling experiment.
2. Preparation of Labeling Medium:
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Prepare a custom culture medium that is identical to the standard growth medium but lacks unlabeled L-Alanine.
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Supplement this medium with a known concentration of this compound (e.g., the same concentration as L-Alanine in the standard medium).
-
Warm the labeling medium to 37°C before use.
3. Isotope Labeling:
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Aspirate the standard growth medium from the cell culture plates.
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Gently wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS).
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Add the pre-warmed this compound labeling medium to the cells.
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Incubate the cells for a predetermined duration to allow for the incorporation of the 13C label into downstream metabolites. The optimal labeling time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites and should be determined empirically.
4. Metabolite Extraction:
-
To quench metabolic activity, quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol, -80°C) to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the suspension thoroughly and incubate at -20°C for at least one hour to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
The metabolite extract can then be dried down and stored at -80°C until analysis.
Protocol 2: Analysis of 13C-labeled Metabolites by GC-MS
1. Derivatization:
-
Resuspend the dried metabolite extract in a suitable derivatization agent (e.g., a mixture of pyridine and N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)).
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization of the metabolites.
2. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the gas chromatograph-mass spectrometer (GC-MS).
-
Use an appropriate GC column and temperature program to separate the derivatized metabolites.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments of the derivatized metabolites, allowing for the identification and quantification of the 13C incorporation.
3. Data Analysis:
-
Identify the peaks corresponding to alanine and other metabolites of interest based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass ions in its mass spectrum.
-
Correct the raw data for the natural abundance of 13C to accurately calculate the fractional enrichment of 13C in each metabolite.
Protocol 3: Analysis of 13C-labeled Metabolites by NMR Spectroscopy
1. Sample Preparation:
-
Resuspend the dried metabolite extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) 1H and 13C NMR spectra.
-
For more detailed analysis, two-dimensional (2D) NMR experiments such as 1H-13C HSQC can be performed to resolve overlapping signals and confirm assignments.[2]
3. Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Identify the signals corresponding to alanine and other metabolites based on their chemical shifts and coupling patterns.
-
Analyze the 13C satellites in the 1H spectra or the signal intensities in the 13C spectra to determine the positional 13C enrichment.[2]
Signaling Pathways and Metabolic Maps
The metabolic fate of this compound can be visualized through signaling pathway diagrams. These diagrams illustrate the key enzymatic reactions and metabolic intersections where the 13C label is incorporated into various downstream metabolites.
Caption: A generalized experimental workflow for metabolic tracing using this compound.
The metabolism of L-alanine is intricately linked to central carbon metabolism. The following diagrams illustrate two key pathways where this compound is utilized.
References
An In-depth Technical Guide to the Biosynthesis Pathway of L-Alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathways leading to the production of L-alanine, a non-essential amino acid with significant applications in the pharmaceutical, food, and chemical industries.[1][2][3][4] The document details the key enzymatic reactions, metabolic engineering strategies for enhanced production, quantitative data from various studies, and relevant experimental protocols.
Core Biosynthetic Pathways of L-Alanine
L-alanine is primarily synthesized from the central metabolite pyruvate through two main enzymatic routes in microorganisms: transamination and reductive amination.[1] An alternative industrial enzymatic process utilizes L-aspartate as a substrate.
In many organisms, including Escherichia coli, the principal route for L-alanine synthesis is the transamination of pyruvate. This reaction involves the transfer of an amino group from a donor amino acid, typically L-glutamate or L-valine, to pyruvate, yielding L-alanine and the corresponding α-keto acid. The reaction is catalyzed by a class of enzymes known as aminotransferases or transaminases.
The general reaction is as follows: Pyruvate + L-Glutamate ⇌ L-Alanine + α-Ketoglutarate
In E. coli, several enzymes have been identified to catalyze this reaction, including alanine-valine transaminase (AvtA), and two enzymes designated as alanine transaminases, AlaA (YfbQ) and AlaC (YfdZ).
An alternative and highly efficient pathway for L-alanine synthesis is the direct reductive amination of pyruvate. This reaction is catalyzed by L-alanine dehydrogenase (AlaDH or ALD), an NADH-dependent enzyme. It involves the condensation of pyruvate with ammonia (NH₃) to form an imine intermediate, which is then reduced to L-alanine using NADH as the reducing equivalent. This pathway is particularly significant in microorganisms such as Arthrobacter oxydans and Bacillus sphaericus.
The reaction is as follows: Pyruvate + NH₃ + NADH + H⁺ → L-Alanine + NAD⁺ + H₂O
Metabolic engineering efforts often focus on overexpressing the alaD gene, which codes for alanine dehydrogenase, to enhance L-alanine production.
Industrially, L-alanine is also produced via the enzymatic decarboxylation of L-aspartic acid. This process utilizes the enzyme L-aspartate-β-decarboxylase. While highly efficient with yields exceeding 90%, this method often relies on L-aspartate produced from petroleum-based fumarate, making microbial fermentation from renewable resources an attractive alternative.
A novel triple-enzyme cascade has been developed for the biosynthesis of L-alanine from cis-butenedioic anhydride, which is converted to L-alanine via fumaric acid and L-aspartic acid, catalyzed by maleate isomerase, aspartase, and L-aspartate-β-decarboxylase, respectively.
Metabolic Engineering for Enhanced L-Alanine Production
To improve the yield and productivity of L-alanine in microbial hosts, various metabolic engineering strategies are employed. These strategies aim to channel the carbon flux towards pyruvate and subsequently to L-alanine while minimizing the formation of byproducts.
Key strategies include:
-
Overexpression of Key Enzymes: Increasing the expression of genes encoding for alanine aminotransferases or L-alanine dehydrogenase (alaD) to enhance the conversion of pyruvate to L-alanine.
-
Knockout of Competing Pathways: Deleting genes involved in the synthesis of competing byproducts such as ethanol, lactate, and acetate to maximize the availability of pyruvate for L-alanine synthesis.
-
Bypassing Feedback Inhibition: Engineering enzymes in the pyruvate synthesis pathway, such as pyruvate carboxylase, to be resistant to feedback inhibition by high concentrations of L-alanine.
-
Metabolic Evolution: Subjecting engineered strains to prolonged cultivation under specific selective pressures to isolate mutants with improved L-alanine production capabilities.
References
The Pivotal Role of L-Alanine-3-13C in Delineating Central Carbon Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing with L-Alanine-3-13C has become an indispensable technique for researchers aiming to unravel the intricate network of central carbon metabolism. This technical guide provides a comprehensive overview of the application of this compound as a metabolic tracer, offering in-depth experimental protocols, quantitative data presentation, and visual representations of key metabolic pathways and workflows. By tracing the fate of the 13C label from the C3 position of alanine, investigators can gain profound insights into glycolysis, the tricarboxylic acid (TCA) cycle, gluconeogenesis, and anaplerotic pathways. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their studies of cellular physiology and pathophysiology.
Introduction to this compound as a Metabolic Tracer
L-Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a key link between glycolysis and the TCA cycle.[1] Its carbon skeleton is readily interconverted with pyruvate, a critical node in central carbon metabolism. By introducing L-Alanine labeled with a stable isotope of carbon, 13C, at the C3 position (the methyl group), researchers can track the journey of this carbon atom through various metabolic pathways.[1] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is a powerful tool for quantifying the rates (fluxes) of metabolic reactions within living cells.[2]
The use of this compound offers several advantages. It provides a direct readout of pyruvate metabolism, allowing for the assessment of fluxes through pyruvate dehydrogenase (PDH), which converts pyruvate to acetyl-CoA for entry into the TCA cycle, and pyruvate carboxylase (PC), an anaplerotic enzyme that replenishes TCA cycle intermediates by converting pyruvate to oxaloacetate. Furthermore, the 13C label from this compound can be traced into glucose to quantify gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors.[1]
Key Metabolic Pathways Traced by this compound
The versatility of this compound allows for the interrogation of several interconnected metabolic pathways.
-
Glycolysis and Pyruvate Metabolism: L-Alanine is readily converted to pyruvate via alanine aminotransferase (ALT). The 13C label from this compound will therefore appear in the methyl carbon of pyruvate.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate-3-13C can enter the TCA cycle through two primary routes:
-
Pyruvate Dehydrogenase (PDH): Decarboxylation of pyruvate-3-13C by PDH results in acetyl-CoA with the 13C label in the methyl group. This labeled acetyl-CoA then condenses with oxaloacetate to form citrate, introducing the 13C label into the TCA cycle.
-
Pyruvate Carboxylase (PC): Carboxylation of pyruvate-3-13C by PC produces oxaloacetate-3-13C, directly replenishing the TCA cycle intermediate pool.
-
-
Gluconeogenesis: The 13C label incorporated into TCA cycle intermediates can be traced through to phosphoenolpyruvate (PEP) and subsequently into newly synthesized glucose. This provides a quantitative measure of the contribution of alanine to gluconeogenesis.[1]
Below is a diagram illustrating the central role of this compound in these key metabolic pathways.
Experimental Protocols
The successful application of this compound as a tracer relies on robust and well-controlled experimental procedures. Below are detailed methodologies for both in vitro and in vivo studies.
In Vitro Cell Culture Labeling
This protocol outlines the general steps for labeling cultured mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled alanine
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed
-
Multi-well cell culture plates (e.g., 6-well)
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will achieve approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO2.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking unlabeled alanine) with dFBS, antibiotics, and the desired concentration of this compound. A typical starting concentration is 1 mM.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the 13C label into downstream metabolites. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Resuspend the dried metabolite extract in 50 µL of pyridine. Add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMS) to the resuspended extract. Incubate the mixture at 60°C for 1 hour to derivatize the metabolites.
-
Analysis: Analyze the derivatized samples using a GC-MS system equipped with a suitable column (e.g., DB-5ms). The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopologue distribution of the metabolites of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Resuspend the dried metabolite extract in a deuterated solvent (e.g., D2O) containing an internal standard.
-
Analysis: Acquire 1D 13C NMR spectra to directly observe the 13C-labeled positions. For more detailed analysis, 2D NMR experiments such as 1H-13C HSQC can be performed to resolve overlapping signals and confirm assignments.
The general workflow for a 13C metabolic flux analysis experiment is depicted below.
References
The Cornerstone of Metabolic Inquiry: A Technical Guide to 13C-Alanine Stable Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing has revolutionized our understanding of metabolic dynamics. Among the array of available tracers, 13C-labeled alanine has emerged as a uniquely powerful tool for dissecting the intricate network of central carbon metabolism. Its strategic position at the crossroads of glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism makes it an invaluable probe for elucidating cellular energetics, biosynthetic pathways, and the metabolic reprogramming inherent in numerous disease states, including cancer. This technical guide provides a comprehensive overview of the fundamental principles of 13C-alanine tracing. It offers in-depth experimental protocols for in vitro and in vivo studies, detailed data analysis workflows, and a survey of its critical applications in biomedical research and drug development. Through structured data presentation and visual pathway models, this document aims to equip researchers with the foundational knowledge to design, execute, and interpret 13C-alanine tracing experiments with precision and confidence.
Introduction: The Central Role of Alanine in Metabolism
Alanine is a non-essential amino acid that plays a pivotal role in cellular metabolism.[1] It serves as a key link between glycolysis and the tricarboxylic acid (TCA) cycle through its reversible conversion to pyruvate, a reaction catalyzed by alanine aminotransferase (ALT).[2] This strategic position allows 13C-labeled alanine to effectively trace carbon flux through these core pathways. By introducing 13C-alanine into a biological system, researchers can track the incorporation of the stable isotope into a multitude of downstream metabolites, thereby providing a dynamic readout of metabolic pathway activity.[1][3] This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is a gold standard for quantifying the rates of metabolic reactions within living cells.[4]
The versatility of 13C-alanine makes it applicable to a wide range of research areas, including:
-
Gluconeogenesis: Quantifying the contribution of amino acids to hepatic glucose production.
-
TCA Cycle Dynamics: Assessing the activity of this central metabolic engine.
-
Amino Acid Metabolism: Studying the interplay and interconversion of different amino acids.
-
Cancer Metabolism: Elucidating the altered metabolic landscapes of tumor cells to identify therapeutic vulnerabilities.
-
Neurobiology: Investigating the metabolic crosstalk between neurons and glial cells.
-
Drug Development: Understanding the metabolic effects of novel therapeutic agents.
This guide will delve into the practical aspects of utilizing 13C-alanine as a metabolic tracer, providing detailed protocols and data interpretation strategies.
Key Metabolic Pathways Traced by 13C-Alanine
The journey of the 13C label from alanine can be followed through several interconnected metabolic pathways. Understanding these routes is fundamental to interpreting the resulting isotopic enrichment patterns.
References
The Subtle Shift: A Technical Guide to ¹³C Natural Abundance and Its Critical Role in Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, understanding the flow of molecules through complex biological systems is paramount. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a powerful and indispensable tool for tracing metabolic pathways and quantifying fluxes. This technical guide provides an in-depth exploration of the natural abundance of ¹³C, its foundational relevance for labeling studies, and detailed methodologies for its application, empowering researchers to design, execute, and interpret these sophisticated experiments with precision.
The Foundation: Natural Abundance of Carbon Isotopes
Carbon, the backbone of life, exists predominantly in two stable isotopic forms: Carbon-12 (¹²C) and Carbon-13 (¹³C). While ¹²C is far more common, the slight but consistent presence of ¹³C provides the essential baseline upon which all ¹³C-based labeling studies are built. The natural abundance of these isotopes is a critical parameter that must be accounted for in the analysis of labeling experiments to distinguish between the naturally occurring ¹³C and the experimentally introduced isotope.
| Isotope | Natural Abundance (%) | Nuclear Spin (I) |
| ¹²C | ~98.9%[1] | 0 |
| ¹³C | ~1.1%[1] | 1/2 |
Table 1: Natural Abundance of Stable Carbon Isotopes. The slight difference in mass between ¹²C and ¹³C allows for their separation and detection by mass spectrometry and nuclear magnetic resonance spectroscopy.
The Principle of ¹³C Labeling Studies
The core principle of ¹³C labeling studies lies in introducing a substrate, such as glucose or an amino acid, that has been artificially enriched with ¹³C, into a biological system. This "labeled" substrate is then metabolized by the cells, and the ¹³C atoms are incorporated into various downstream metabolites. By tracking the distribution and incorporation of ¹³C, researchers can elucidate active metabolic pathways, quantify the rate of metabolic reactions (fluxes), and understand how these processes are altered in disease states or in response to therapeutic interventions.[2][3]
This technique is particularly valuable in drug development for identifying drug targets, elucidating mechanisms of action, and assessing off-target effects by observing how a drug perturbs metabolic networks.
Experimental Protocols: A Step-by-Step Guide
The success of a ¹³C labeling study hinges on meticulous experimental design and execution. The following protocols provide a detailed framework for conducting such studies in adherent mammalian cells.
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding and Growth: Seed adherent mammalian cells in standard culture dishes (e.g., 6-well plates or 10 cm dishes) and grow them in a standard, unlabeled culture medium (e.g., DMEM with 10% Fetal Bovine Serum) until they reach approximately 70-80% confluency, ensuring they are in the logarithmic growth phase.
-
Media Preparation for Labeling: Prepare a labeling medium that is identical to the standard growth medium, with the crucial exception that the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose at a final concentration of 25 mM). Ensure all other components and concentrations remain the same.
-
Achieving Isotopic Steady State: To accurately measure metabolic fluxes, it is essential that the intracellular metabolite pools reach a state of isotopic equilibrium with the labeled substrate.
-
Aspirate the standard medium from the cells.
-
Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Immediately add the pre-warmed ¹³C-labeling medium.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This duration is cell-line dependent and should be determined empirically, but a common starting point is to incubate for a period equivalent to at least one full cell cycle (typically 24-48 hours). To confirm steady state, a time-course experiment can be performed, measuring the isotopic enrichment of key downstream metabolites (e.g., citrate) at several time points until a plateau is reached.
-
Protocol 2: Metabolite Extraction
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels during sample collection.
-
Quenching:
-
Remove the culture dish from the incubator and immediately aspirate the labeling medium.
-
Place the dish on a bed of dry ice to rapidly cool the cells.
-
Add a pre-chilled quenching solution, typically 80% methanol in water (-80°C), to the cells. Use a sufficient volume to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
-
Cell Lysis and Collection:
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the frozen cell lysate from the dish using a pre-chilled cell scraper.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube. This extract is now ready for analysis by mass spectrometry or NMR spectroscopy.
Protocol 3: Sample Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of ¹³C-labeled metabolites, particularly for amino acids and organic acids.
-
Derivatization: Many metabolites are not volatile enough for GC analysis and require a chemical derivatization step to increase their volatility. A common method for amino acids is the conversion to their N-tert-butyldimethylsilyl (TBDMS) derivatives.
-
GC-MS Parameters: The following is an example of typical GC-MS parameters for the analysis of TBDMS-derivatized amino acids:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Analysis Mode: Full scan mode to acquire mass spectra across a range (e.g., m/z 50-650) to identify metabolites and selected ion monitoring (SIM) mode for accurate quantification of specific isotopologues.
-
Protocol 4: Sample Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the positional distribution of ¹³C atoms within a molecule.
-
Sample Preparation: The dried metabolite extract is typically reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.
-
NMR Parameters: A variety of NMR pulse sequences can be used to analyze ¹³C-labeled metabolites.
-
¹H-NMR: A simple one-dimensional ¹H-NMR spectrum can provide information on the overall ¹³C enrichment by observing the ¹³C satellites flanking the main ¹H peak.
-
¹³C-NMR: Direct ¹³C detection provides a spectrum where each unique carbon atom gives a distinct signal. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbons, providing a highly resolved spectrum that is excellent for identifying and quantifying labeled metabolites in complex mixtures.
-
Pulse Sequence Example (for 2D HSQC): A standard hsqcetgpsisp2.2 pulse sequence can be used with the following general parameters:
-
Spectral Width: Appropriate for the expected chemical shift ranges of protons and carbons in the sample.
-
Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans per increment.
-
Relaxation Delay: 1.5 to 2.0 seconds.
-
-
Data Presentation: Quantitative Insights
The primary output of a ¹³C labeling experiment is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite. This data is then used to calculate metabolic fluxes.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate (Control) | 0.935 | 0.058 | 0.006 | 0.001 | 0.000 | 0.000 | 0.000 |
| Citrate ([U-¹³C₆]-Glucose) | 0.152 | 0.089 | 0.254 | 0.187 | 0.213 | 0.075 | 0.030 |
Table 2: Example Mass Isotopologue Distribution (MID) for Citrate. This hypothetical data illustrates the shift in the isotopologue distribution of citrate in cells grown with unlabeled glucose (Control) versus uniformly labeled ¹³C-glucose. The increase in heavier isotopologues (M+1 to M+6) in the labeled sample indicates the incorporation of carbon from glucose into the citrate pool.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were created using the Graphviz DOT language.
Caption: Experimental workflow for a ¹³C metabolic flux analysis experiment.
Caption: Simplified mTOR signaling pathway and its link to glucose metabolism.
Conclusion
The natural abundance of ¹³C provides the fundamental contrast necessary for powerful stable isotope labeling studies. By carefully controlling experimental conditions and employing sensitive analytical techniques, researchers can gain unprecedented insights into the intricate workings of cellular metabolism. This in-depth guide provides the foundational knowledge and detailed protocols necessary for drug development professionals and scientists to leverage the full potential of ¹³C labeling, accelerating the discovery and development of novel therapeutics.
References
- 1. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Methodological & Application
Application Notes and Protocols for L-Alanine-3-13C Based Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the intricate network of metabolic pathways within a biological system. L-Alanine, a non-essential amino acid, plays a pivotal role in central carbon metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. By introducing L-Alanine labeled with carbon-13 at the third carbon position (L-Alanine-3-13C), researchers can trace the fate of this carbon atom as it is incorporated into various downstream metabolites. This allows for the quantification of intracellular metabolic fluxes, providing critical insights into cellular physiology and pathophysiology. These application notes provide a comprehensive protocol for conducting this compound based MFA in mammalian cells, from cell culture and labeling to metabolite extraction and analysis.
Key Applications
-
Cancer Metabolism Research: Investigate metabolic reprogramming in cancer cells, including alterations in glycolysis, the TCA cycle, and anaplerotic pathways.
-
Drug Discovery and Development: Assess the metabolic effects of drug candidates on cellular pathways and identify potential off-target effects.[1]
-
Disease Modeling: Study metabolic dysregulation in various diseases, such as metabolic syndrome, neurodegenerative disorders, and infectious diseases.
-
Bioprocess Optimization: Enhance the production of desired metabolites in biotechnological applications by understanding and engineering cellular metabolism.
Experimental Workflow
The overall workflow for an this compound based MFA experiment consists of several key stages, from experimental design to data analysis and interpretation.
Caption: A generalized workflow for this compound metabolic flux analysis experiments.
Signaling Pathways
L-Alanine is central to several key metabolic pathways. The 3-13C label from L-Alanine can be traced through its conversion to pyruvate, which then enters the TCA cycle or is used in gluconeogenesis. Alanine transaminase (ALT) catalyzes the reversible transamination of alanine to pyruvate.[2][3][4][5]
Caption: Key metabolic pathways traced using this compound.
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
This protocol outlines the procedure for labeling adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture in complete growth medium supplemented with 10% dFBS at 37°C in a 5% CO2 incubator.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing basal medium (lacking unlabeled L-Alanine) with the desired concentration of this compound (e.g., the same concentration as physiological alanine) and 10% dFBS.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells once with pre-warmed PBS.
-
Add 1 mL of the pre-warmed labeling medium to each well.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time can range from a few hours to over 24 hours, depending on the cell line and the pathways of interest.
Protocol 2: Metabolite Extraction
This protocol describes the rapid quenching of metabolism and extraction of intracellular metabolites.
Materials:
-
Ice-cold 80% (v/v) methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching Metabolism: To rapidly halt metabolic activity, place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath.
-
Aspirate the labeling medium.
-
Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Protein Precipitation: Incubate the samples at -20°C for at least 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: Sample Derivatization and GC-MS Analysis
This protocol is for the derivatization of metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Pyridine
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization: Resuspend the dried metabolite extract in 30 µL of pyridine.
-
Add 50 µL of MTBSTFA + 1% TBDMSCI to the resuspended extract.
-
Incubate the mixture at 60°C for 1 hour to ensure complete derivatization.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Separation: A typical temperature program for separating amino acids is as follows: start at 100°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to acquire mass spectra of the eluting metabolites.
Data Analysis and Presentation
Mass Isotopomer Distribution (MID)
The raw GC-MS data must be processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where 'M' is the mass of the unlabeled metabolite. This data must be corrected for the natural abundance of 13C and other heavy isotopes.
Quantitative Data Summary
The following table provides an illustrative example of MIDs for key metabolites after labeling with this compound. The values represent the percentage of the metabolite pool containing the indicated number of 13C atoms.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Alanine | 5.0 | 94.5 | 0.5 | 0.0 |
| Pyruvate | 45.2 | 53.1 | 1.5 | 0.2 |
| Lactate | 48.9 | 49.8 | 1.2 | 0.1 |
| Citrate | 75.3 | 18.2 | 5.5 | 1.0 |
| Glutamate | 80.1 | 15.6 | 3.8 | 0.5 |
Note: These values are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and labeling duration.
Conclusion
This compound based MFA is a robust method for quantifying intracellular metabolic fluxes and provides a detailed snapshot of cellular metabolism. The protocols provided herein offer a comprehensive guide for researchers to successfully design and execute these experiments. Careful attention to detail in each step, from cell culture to data analysis, is critical for obtaining high-quality, reproducible results that can significantly advance our understanding of cellular metabolism in health and disease.
References
- 1. Item - Schematic diagram of the metabolic pathways. - Public Library of Science - Figshare [plos.figshare.com]
- 2. benchchem.com [benchchem.com]
- 3. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. Internal Metabolite Extraction for Targeted and Untargeted Metabolomics Using Ultrahigh Resolution Mass Spe... [protocols.io]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: L-Alanine-3-13C in Biomolecular NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] The stable isotope-labeled variant, L-Alanine-3-13C, serves as a powerful tracer in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate metabolic fluxes, probe protein structure and dynamics, and investigate cellular responses to therapeutic agents. Its single 13C label at the methyl carbon provides a distinct signal that can be tracked through various metabolic conversions and incorporated into biomolecules, offering valuable insights for basic research and drug development.[1][2][3]
Key Applications
The versatility of this compound allows for a broad range of applications in biomolecular NMR:
-
Metabolic Flux Analysis: Tracing the 13C label from this compound through metabolic pathways enables the quantification of fluxes in central carbon metabolism, including gluconeogenesis and the TCA cycle.[2] This is crucial for understanding metabolic reprogramming in diseases like cancer and for evaluating the mechanism of action of metabolic drugs.
-
Protein Structure and Dynamics: Selective labeling of alanine residues in proteins with this compound provides a sensitive probe for characterizing protein structure, dynamics, and interactions. The methyl group of alanine is particularly useful for studying the backbone properties of proteins.
-
Neurotransmitter Metabolism: In neuroscience, it is used to study the metabolic fate of alanine in different brain cell types, such as astrocytes and neurons, and to understand glia-neuron interactions in neurotransmitter metabolism.
-
Drug Development: By monitoring metabolic changes induced by a drug candidate, this compound can aid in target validation and understanding the pharmacological effects of new therapeutics.
Data Presentation
Quantitative Metabolic Flux Data
The following table summarizes representative quantitative data from metabolic flux studies using this compound.
| Parameter | Cell Type/Organism | Condition | Value | Reference |
| Pyruvate Kinase Flux (as % of gluconeogenic flux) | Rat Hepatocytes | Control | 25% | |
| Pyruvate Kinase Flux (as % of gluconeogenic flux) | Rat Hepatocytes | Hyperthyroid | 60% | |
| [2-13C]acetyl-CoA Pool Dilution | Astrocyte-Neuron Cocultures | - | 30% | |
| Labeling Efficiency of Valine Methyl Groups | Cell-Free Protein Synthesis | from 3-13C-pyruvate | >70% | |
| Labeling Efficiency of Alanine Methyl Groups | Cell-Free Protein Synthesis | from 3-13C-pyruvate | >85% |
Properties of this compound
| Property | Value | Reference |
| Molecular Formula | ¹³CH₃CH(NH₂)CO₂H | |
| Molecular Weight | 90.09 g/mol | |
| Isotopic Purity | 99 atom % ¹³C | |
| Chemical Purity | ≥98% | |
| Form | Solid |
Signaling Pathways and Experimental Workflows
Metabolic Fate of this compound
This compound is primarily converted to 3-13C-pyruvate, which then enters central metabolic pathways. The diagram below illustrates the key metabolic routes.
General Workflow for Metabolic Labeling Experiments
The following diagram outlines the typical workflow for a metabolic labeling experiment using this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
Objective: To trace the metabolic fate of this compound in cultured cells.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Labeling medium: Standard medium lacking unlabeled L-Alanine, supplemented with this compound (concentration to be optimized, typically in the physiological range)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, 80% (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency.
-
Medium Exchange: Aspirate the standard culture medium and wash the cells once with pre-warmed PBS.
-
Labeling: Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubation: Incubate the cells for a predetermined duration. The labeling time should be optimized based on the metabolic pathways of interest and the turnover rates of the metabolites.
-
Metabolism Quenching: To stop metabolic activity, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.
-
Metabolite Extraction: a. Add ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex the suspension thoroughly. d. Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris. b. Carefully collect the supernatant containing the polar metabolites. c. Dry the supernatant using a vacuum concentrator.
-
NMR Sample Preparation: a. Reconstitute the dried metabolite extract in a suitable volume of NMR buffer (e.g., D₂O with a known concentration of a reference standard like DSS or TSP). b. Transfer the sample to an NMR tube.
Protocol 2: NMR Sample Preparation for Protein Structural Studies
Objective: To prepare a protein sample selectively labeled with this compound for structural and dynamic studies by NMR.
Materials:
-
Expression system for the protein of interest (e.g., E. coli)
-
Minimal medium (e.g., M9)
-
This compound
-
Other required nutrients (e.g., ¹⁵NH₄Cl if ¹⁵N labeling is also desired)
-
Protein purification equipment (e.g., chromatography system)
-
NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O)
-
NMR tubes
Procedure:
-
Protein Expression: a. Grow the expression host in a minimal medium containing all necessary nutrients except for alanine. b. To achieve specific labeling of alanine residues, supplement the medium with this compound. For highly deuterated proteins, which is common for NMR studies of larger proteins, add this compound to a deuterated medium. A concentration of around 800 mg/L of 2-[2H],3-[13C]-Ala has been used to achieve minimal scrambling. c. Induce protein expression at the appropriate cell density and temperature.
-
Cell Harvesting and Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer and lyse the cells using standard methods (e.g., sonication, French press).
-
Protein Purification: a. Purify the protein of interest using an appropriate chromatography protocol (e.g., affinity, ion-exchange, size-exclusion chromatography). b. Monitor the purity of the protein by SDS-PAGE.
-
NMR Sample Preparation: a. Exchange the purified protein into the final NMR buffer using dialysis or a desalting column. b. Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM). For biomolecules, a concentration higher than 1 mM is preferred as long as viscosity doesn't significantly increase. c. Filter the final sample to remove any precipitates. d. Transfer the required volume (e.g., 500 µL for a standard NMR tube) into a high-quality NMR tube. e. For some samples, degassing may be necessary to remove dissolved oxygen.
Protocol 3: 13C NMR Data Acquisition
Objective: To acquire 1D and 2D ¹³C NMR spectra for metabolite identification and quantification or protein resonance assignment.
Equipment:
-
High-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
General Considerations:
-
For quantitative analysis of metabolites, ensure a sufficient relaxation delay between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery.
-
Proton decoupling is typically applied during ¹³C acquisition to simplify the spectra and improve sensitivity.
-
For protein NMR, a suite of 2D and 3D heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC, HNCA) will be necessary for resonance assignment and structural analysis.
1D ¹³C NMR for Metabolite Analysis:
-
Tune and match the probe for ¹³C.
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
Process the spectrum with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Reference the chemical shifts to the internal standard.
-
Integrate the signals of interest for quantification.
2D ¹H-¹³C HSQC for Protein Analysis:
-
Set up a standard ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment.
-
Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all expected resonances.
-
Set the number of increments in the indirect dimension (¹³C) to achieve the desired resolution.
-
Process the 2D data using appropriate software and assign the cross-peaks corresponding to the alanine methyl groups.
References
Application Notes and Protocols for L-Alanine-3-13C Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are essential tools in metabolic research, proteomics, and drug development. L-Alanine-3-13C, a non-radioactive, stable isotope-labeled version of the amino acid L-alanine, serves as a valuable tracer for in vivo and in vitro metabolic flux analysis. Its incorporation into various metabolic pathways allows for the precise tracking and quantification of metabolic rates. Mass spectrometry (MS), coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the analytical method of choice for detecting and quantifying this compound and its metabolic products.
Accurate and reproducible sample preparation is paramount for reliable quantitative results in mass spectrometry. This document provides detailed application notes and protocols for the preparation of samples containing this compound for both GC-MS and LC-MS/MS analysis. The protocols cover extraction from common biological matrices, such as plasma and cultured cells, as well as derivatization procedures necessary for GC-MS analysis.
Data Presentation
The following tables summarize quantitative data related to the analytical methods for L-alanine. While specific data for this compound is limited in publicly available literature, the data for endogenous L-alanine provides a strong reference for expected performance.
Table 1: Comparison of Protein Precipitation Efficiency for Plasma/Serum Samples
| Organic Solvent | Protein Removal Efficiency | Reference |
| Acetonitrile | ~93.2% | [1] |
| Methanol | ~88.7% | [1] |
| Ethanol | ~88.6% | [1] |
| Acetone-Methanol (30:70) | Not specified, but yielded high metabolite features | [1] |
Table 2: Method Validation Parameters for Amino Acid Analysis in Biological Fluids
| Parameter | GC-MS (propyl chloroformate derivatization) | LC-MS/MS (Intrada Amino Acid column) |
| Matrix | Plasma, Urine, Cell Culture Medium | Mouse Plasma |
| Limit of Detection (LOD) | 0.03–12 µM | Not explicitly stated for Alanine |
| Lower Limit of Quantification (LLOQ) | 0.3–30 µM | LLOQ for Alanine: 40 µM |
| Intra-day Precision (RSD%) | Plasma: 0.9–8.3% | <15% |
| Inter-day Precision (RSD%) | Urine: 1.5–14.1% | <15% |
| Reference | [2] |
Experimental Protocols
Protocol 1: Metabolite Extraction from Plasma/Serum
This protocol describes the extraction of this compound from plasma or serum samples using protein precipitation with a cold organic solvent.
Materials:
-
Plasma or serum samples
-
Ice-cold methanol or acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Solvent Addition: In a 1.5 mL microcentrifuge tube, add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of plasma/serum (e.g., 300 µL of solvent to 100 µL of plasma). The use of acetonitrile generally results in more efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, containing the metabolites, to a new clean tube without disturbing the protein pellet.
-
Drying: Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator. The dried extract is now ready for derivatization (for GC-MS) or reconstitution for LC-MS analysis.
Protocol 2: Metabolite Extraction from Adherent Cultured Cells
This protocol details the extraction of intracellular this compound from adherent cell cultures.
Materials:
-
Adherent cells in culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Medium Removal: Aspirate the cell culture medium from the plate.
-
Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.
-
Metabolism Quenching and Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Cell Scraping: Place the culture plate on ice and scrape the cells using a cell scraper.
-
Collection: Transfer the cell suspension in methanol to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortexing: Vortex the tube vigorously for 30 seconds to ensure cell lysis.
-
Incubation: Incubate the samples at -20°C for 30 minutes to precipitate proteins and other macromolecules.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new clean tube.
-
Drying: Dry the supernatant completely using a nitrogen evaporator or a vacuum concentrator. The dried extract is now ready for further processing.
Protocol 3: Derivatization for GC-MS Analysis
Amino acids are polar and non-volatile, necessitating a derivatization step to make them amenable to GC-MS analysis. Silylation is a common and effective derivatization technique. This protocol describes derivatization using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Materials:
-
Dried metabolite extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Pyridine or Acetonitrile
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Reagent Preparation: Ensure all reagents and the dried sample are anhydrous, as silylation reagents are sensitive to moisture.
-
Reconstitution: Reconstitute the dried metabolite extract in 50 µL of pyridine or acetonitrile.
-
Derivatization Agent Addition: Add 50 µL of MTBSTFA to the reconstituted extract.
-
Incubation: Tightly cap the vial and heat at 60-100°C for 1 hour to facilitate the derivatization reaction. A higher temperature may be required for complete derivatization of some amino acids.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
References
Application of L-Alanine-3-13C in Quantitative Proteomics: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of L-Alanine-3-13C in quantitative proteomics. While less conventional than the canonical use of labeled arginine and lysine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the use of this compound offers unique advantages for studying the interplay between cellular metabolism and the proteome. This is particularly relevant in research areas such as oncology, metabolic disorders, and drug development, where alterations in amino acid metabolism are a key focus.
Introduction to this compound in Quantitative Proteomics
Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics, allowing for the accurate comparison of protein abundance between different cell populations. L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, linking glycolysis and the tricarboxylic acid (TCA) cycle through its reversible conversion to pyruvate. The use of L-Alanine labeled with the heavy isotope carbon-13 at a specific position (3-13C) allows researchers to trace the fate of this amino acid as it is incorporated into newly synthesized proteins. This provides a dynamic view of protein synthesis and turnover, offering insights into how metabolic shifts influence the proteome.
While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, L-Alanine labeling can be advantageous in specific contexts. For instance, in studies where the metabolism of alanine itself is perturbed, or in organisms where arginine and lysine metabolism is complex or problematic, this compound can serve as a valuable alternative.
Key Applications
The primary applications of this compound in a proteomics context include:
-
Probing the link between metabolism and protein synthesis: By tracing the incorporation of the 13C label, researchers can quantify how changes in metabolic pathways, such as glycolysis or the TCA cycle, affect the synthesis of specific proteins.
-
Studying protein turnover in metabolically altered states: In diseases like cancer, where metabolic reprogramming is a hallmark, this compound can be used to assess how these changes impact protein stability and degradation.
-
Alternative labeling strategy: In cell lines or organisms where traditional SILAC with arginine and lysine is not feasible, this compound provides another option for metabolic labeling.
Experimental Workflow and Protocols
The following sections detail a generalized protocol for a quantitative proteomics experiment using this compound, based on the principles of SILAC.
General SILAC Workflow using this compound
The overall experimental workflow involves culturing two cell populations in media that are identical except for the isotopic form of L-Alanine. One population is grown in "light" medium containing natural L-Alanine, while the other is grown in "heavy" medium containing this compound. After a specific experimental treatment, the two cell populations are combined, and the relative abundance of proteins is determined by mass spectrometry.
Application Notes and Protocols: Tracing Gluconeogenesis with L-Alanine-3-13C in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconeogenesis, the metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis. The liver is the primary site of gluconeogenesis, utilizing substrates such as lactate, glycerol, and amino acids. Among the amino acids, alanine plays a pivotal role through the glucose-alanine cycle, transporting amino groups from peripheral tissues to the liver for ureagenesis while the carbon skeleton is converted to glucose.
Stable isotope tracing using L-Alanine-3-13C is a powerful technique to elucidate the metabolic fate of alanine and quantify its contribution to gluconeogenesis in hepatocytes. By introducing a 13C label at a specific position in the alanine molecule, researchers can track the incorporation of this labeled carbon into glucose and other metabolic intermediates. This approach, coupled with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides detailed insights into the regulation of gluconeogenic flux under various physiological and pathological conditions. These insights are invaluable for understanding metabolic diseases like type 2 diabetes and for the development of novel therapeutic agents targeting hepatic glucose metabolism.
Key Signaling Pathways and Experimental Workflow
The conversion of this compound to glucose in hepatocytes involves several key enzymatic steps and cellular compartments. The experimental workflow for tracing this process is a multi-step procedure from cell isolation to data analysis.
Application Notes and Protocols for Measuring TCA Cycle Flux Using L-Alanine-3-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis using stable isotopes is a powerful technique to quantitatively assess the activity of metabolic pathways within a biological system. L-Alanine, a non-essential amino acid, plays a pivotal role in cellular metabolism, directly linking glycolysis and the tricarboxylic acid (TCA) cycle.[1][2] When isotopically labeled, such as with L-Alanine-3-13C, it serves as an effective tracer to probe the dynamics of the TCA cycle.
L-Alanine is converted to pyruvate via the enzyme alanine aminotransferase (ALT).[2] The 13C label at the C3 position of alanine is transferred to the C3 position of pyruvate. This labeled pyruvate can then enter the TCA cycle through two primary routes:
-
Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form acetyl-CoA, with the 13C label appearing on the methyl carbon of the acetyl group. This labeled acetyl-CoA then condenses with oxaloacetate to form citrate.
-
Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, with the 13C label at the C3 position. This anaplerotic reaction replenishes TCA cycle intermediates.
By tracking the incorporation and distribution of the 13C label into downstream metabolites of the TCA cycle, researchers can gain valuable insights into the relative activities of these pathways, which is crucial for understanding cellular energetics and biosynthetic processes in various physiological and pathological states, including cancer.[1][2]
Metabolic Pathway of this compound into the TCA Cycle
The following diagram illustrates the entry of the 13C label from this compound into the TCA cycle and the subsequent labeling of key intermediates.
Experimental Workflow
A typical workflow for a metabolic flux experiment using this compound involves several key stages, from cell culture to data analysis.
Experimental Protocols
The following are detailed protocols for performing metabolic labeling experiments with this compound in both in vitro and in vivo models.
Protocol 1: In Vitro Metabolic Labeling in Cell Culture
Objective: To measure the TCA cycle flux in cultured cells using this compound.
Materials:
-
Cells of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Labeling medium: Growth medium containing this compound (e.g., 1 mM)
-
6-well cell culture plates
-
Liquid nitrogen or dry ice
-
80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture in complete growth medium at 37°C and 5% CO2.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled alanine.
-
Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well. Incubate for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) to monitor the kinetics of label incorporation.
-
Metabolism Quenching and Metabolite Extraction: a. Aspirate the labeling medium. b. Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant, which contains the polar metabolites, to a new tube. c. Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
Analysis: Resuspend the dried extracts in a suitable solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.
Protocol 2: GC-MS Analysis of 13C-Labeled Metabolites
Objective: To separate and quantify the mass isotopomer distribution of TCA cycle intermediates.
Materials:
-
Dried metabolite extracts
-
Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)
-
GC-MS system
Procedure:
-
Derivatization: a. To the dried metabolite extract, add the derivatization agent. b. Incubate at a specified temperature (e.g., 70°C) for a set time (e.g., 30-60 minutes) to create volatile derivatives of the metabolites.
-
GC-MS Analysis: a. Inject the derivatized sample into the GC-MS. b. Use a suitable GC column and temperature gradient to separate the derivatized metabolites. c. Analyze the eluting compounds using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution of the TCA cycle intermediates.
-
Data Analysis: a. Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for each metabolite of interest. b. Correct for the natural abundance of 13C to determine the fractional 13C enrichment.
Data Presentation
Quantitative data from this compound metabolic flux analysis experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Hypothetical Mass Isotopologue Distribution in TCA Cycle Intermediates after this compound Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Citrate | 75.2 | 20.5 | 3.8 | 0.5 |
| α-Ketoglutarate | 78.9 | 18.1 | 2.5 | 0.5 |
| Succinate | 80.1 | 17.5 | 2.0 | 0.4 |
| Fumarate | 81.3 | 16.8 | 1.6 | 0.3 |
| Malate | 79.5 | 18.2 | 1.9 | 0.4 |
M+n represents the isotopologue with 'n' 13C atoms. Data are for illustrative purposes and will vary based on the biological system and experimental conditions.
Table 2: Example of Relative Flux Ratios Determined from this compound Tracing
| Metabolic Flux Ratio | Control Cells | Treated Cells | Biological Significance |
| PDH / (PDH + PC) | 0.85 | 0.65 | Relative contribution of pyruvate to acetyl-CoA vs. oxaloacetate |
| Alanine-derived Anaplerosis | 0.15 | 0.35 | Replenishment of TCA cycle intermediates from alanine |
Conclusion
Metabolic labeling with this compound is a robust and informative technique for dissecting central carbon metabolism. The protocols and guidelines presented here provide a framework for conducting these experiments in both cell culture and in vivo models. Careful experimental design, particularly regarding labeling duration and sample preparation, is crucial for obtaining high-quality, interpretable data. The insights gained from this compound tracing can significantly advance our understanding of metabolic regulation in health and disease, and aid in the development of novel therapeutic strategies.
References
Illuminating Cellular Metabolism: Experimental Design for L-Alanine-3-13C Labeling in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing with L-Alanine-3-13C has emerged as a powerful technique to dissect the complexities of cellular metabolism. By introducing a "labeled" form of the non-essential amino acid L-alanine, researchers can trace the path of the 13C carbon atom through interconnected metabolic networks. This provides invaluable insights into pathway activity, nutrient utilization, and the metabolic reprogramming that occurs in various disease states, including cancer. These insights are crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.[1][2]
This document provides a comprehensive guide to designing and executing this compound labeling experiments in cell culture. It includes detailed protocols, data presentation guidelines, and visual representations of key metabolic pathways and experimental workflows to facilitate the successful application of this technique in a research or drug development setting.
Core Concepts and Applications
L-alanine occupies a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] By using this compound, where the third carbon atom is a heavy isotope of carbon (¹³C), researchers can track its incorporation into a variety of downstream metabolites. This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of metabolic fluxes—the rates of metabolic reactions.[2][3]
Key applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of intracellular metabolic pathways to understand how cells utilize nutrients and generate energy.
-
Drug Development: Assessing the mechanism of action of drug candidates by observing their effects on cellular metabolism and identifying potential off-target effects.
-
Cancer Biology: Investigating the metabolic reprogramming that fuels cancer cell proliferation and identifying metabolic vulnerabilities that can be targeted for therapy.
-
Disease Modeling: Understanding the metabolic dysregulation in various diseases, such as metabolic disorders and neurodegenerative diseases.
Experimental Design and Workflow
A typical this compound labeling experiment follows a well-defined workflow, from cell culture preparation to data analysis. Careful consideration of each step is critical for obtaining high-quality, interpretable data.
Key Metabolic Pathways Traced by this compound
The 13C label from this compound can be traced through several key interconnected metabolic pathways, providing a detailed map of cellular carbon flow.
Detailed Experimental Protocols
The following protocols provide a framework for conducting this compound labeling experiments in adherent mammalian cell cultures. Optimization may be required for different cell lines and experimental conditions.
Protocol 1: this compound Labeling in Cell Culture
Materials:
-
Mammalian cells of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Labeling medium: Basal medium (e.g., DMEM) lacking L-alanine, supplemented with dialyzed fetal bovine serum (if required), and this compound at the desired concentration.
-
6-well cell culture plates
-
Liquid nitrogen or dry ice
-
Ice-cold 80% methanol
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture in complete growth medium at 37°C and 5% CO₂.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove any remaining unlabeled alanine.
-
Labeling: Add 1 mL of pre-warmed this compound labeling medium to each well. The concentration of this compound and the incubation time will depend on the specific metabolic pathway being investigated and the turnover rate of the target metabolites.
-
Metabolism Quenching: After the desired labeling period, aspirate the labeling medium and immediately place the plate on dry ice or in a liquid nitrogen bath to rapidly halt metabolic activity.
-
Metabolite Extraction: a. Add 1 mL of ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. c. Vortex the suspension thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant containing the metabolites for analysis. c. Dry the extracts and prepare them for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Sample Preparation for Mass Spectrometry (MS) Analysis
Materials:
-
Dried metabolite extracts
-
Resuspension solvent (e.g., 50% acetonitrile in water)
-
LC-MS grade vials
Procedure:
-
Resuspension: Resuspend the dried metabolite extracts in a defined volume of resuspension solvent.
-
Centrifugation: Centrifuge the resuspended samples at high speed to pellet any remaining debris.
-
Transfer: Carefully transfer the supernatant to LC-MS vials for analysis.
-
Analysis: Analyze the samples using a high-resolution mass spectrometer coupled to liquid chromatography to separate and detect the 13C-labeled metabolites.
Data Presentation and Interpretation
Quantitative data from this compound labeling experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions. The key output is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue (a molecule with a different number of 13C atoms).
Table 1: Illustrative Mass Isotopologue Distribution (MID) of Key Metabolites after this compound Labeling
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Pyruvate | 50% | 5% | 40% | 5% |
| Lactate | 55% | 5% | 35% | 5% |
| Citrate | 60% | 10% | 20% | 10% |
| Glutamate | 70% | 15% | 10% | 5% |
M+n represents the isotopologue with 'n' ¹³C atoms. Data are for illustrative purposes and will vary based on the biological system and experimental conditions.
Table 2: Experimental Parameters for this compound Labeling
| Parameter | Recommended Range | Considerations |
| Cell Density | 70-90% confluency | Ensure cells are in an active metabolic state. |
| This compound Concentration | 0.1 - 1 mM | Should be optimized for the specific cell line and experimental goals. |
| Labeling Duration | 1 - 24 hours | Dependent on the turnover rate of the metabolites of interest. |
| Quenching Method | Liquid nitrogen or dry ice | Must be rapid to prevent metabolic changes. |
| Extraction Solvent | 80% Methanol (ice-cold) | Efficiently extracts a broad range of metabolites. |
By analyzing the MIDs of various metabolites, researchers can infer the relative activity of different metabolic pathways. For example, the enrichment of 13C in TCA cycle intermediates like citrate and glutamate indicates the entry of the labeled carbon from alanine into the cycle.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure complete removal of unlabeled alanine by thorough washing. Optimize the concentration of this compound and the labeling duration.
-
Metabolic Scrambling: The 13C label may enter other metabolic pathways, leading to unexpected labeling patterns. Careful analysis of all labeled species is necessary to understand the full metabolic network.
-
Cell Viability: High concentrations of the tracer or prolonged incubation times may affect cell health. It is important to perform viability assays to ensure the experimental conditions are not cytotoxic.
References
Quantifying Metabolic Pathway Activity with 13C-Alanine Tracers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds like 13C-labeled alanine is a powerful technique for elucidating the intricate network of metabolic pathways within a biological system.[1] By introducing 13C-alanine, researchers can track the incorporation of the labeled carbon atoms into downstream metabolites, providing quantitative insights into the dynamic activities of key metabolic processes. Alanine's central position in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism, makes 13C-alanine an invaluable tool for investigating cellular energetics, biosynthesis, and the metabolic reprogramming characteristic of various diseases, including cancer.[1]
These application notes provide a comprehensive guide to designing, executing, and interpreting 13C-alanine tracer studies. Detailed protocols for both in vitro and in vivo experiments are presented, along with data presentation guidelines and visualizations to facilitate a deeper understanding of metabolic pathway dynamics.
Key Applications of 13C-Alanine Metabolic Labeling
-
Tracing Gluconeogenesis: 13C-alanine is extensively used to quantify the contribution of amino acids to hepatic glucose production. The labeled carbons from alanine can be tracked into glucose, providing a direct measure of gluconeogenic flux.[1][2]
-
Interrogating the TCA Cycle: Alanine is readily converted to pyruvate, a key entry point into the TCA cycle. By monitoring the distribution of 13C within TCA cycle intermediates, researchers can assess the activity of this central metabolic hub.[1]
-
Investigating Amino Acid Metabolism: The transamination of alanine connects its metabolism with that of other amino acids, such as glutamate and aspartate. 13C-alanine tracing allows for the study of the dynamics of these interconversions.
-
Cancer Metabolism Research: Cancer cells often exhibit profound alterations in their metabolic pathways. 13C-alanine tracing can help to elucidate these metabolic shifts, identifying potential vulnerabilities and therapeutic targets.
Experimental Workflow
A typical 13C-alanine metabolic labeling experiment follows a structured workflow, from the initial experimental setup to the final data analysis and interpretation.
Metabolic Pathways Traced with 13C-Alanine
13C-Alanine serves as a versatile tracer to probe central carbon metabolism. The labeled carbons can be tracked through several key interconnected pathways.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from 13C-alanine tracer studies. These values can vary significantly based on the biological system, experimental conditions, and the specific 13C-labeled alanine tracer used.
Table 1: Contribution of Alanine to Gluconeogenesis
| Biological System | Tracer | Contribution of Alanine to Glucose Production (%) | Reference |
| Postabsorptive Humans | [3-13C]alanine | ~50% of alanine disappearance from plasma | |
| Fasted Rats | [13C]alanine | Major amino acid utilized | |
| Healthy Humans | [3-13C]alanine | 41% of carbons for plasma alanine from glucose |
Table 2: Mass Isotopomer Distribution in TCA Cycle Intermediates after [U-13C3]-Alanine Labeling
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 58 | 5 | 25 | 10 | 2 | 0 | 0 |
| α-Ketoglutarate | 60 | 4 | 22 | 12 | 2 | 0 | |
| Succinate | 65 | 3 | 20 | 10 | 2 | ||
| Fumarate | 63 | 4 | 21 | 10 | 2 | ||
| Malate | 62 | 5 | 23 | 8 | 2 | ||
| Aspartate | 60 | 6 | 24 | 9 | 1 | ||
| Glutamate | 55 | 7 | 25 | 11 | 2 |
M+n represents the isotopologue with 'n' 13C atoms. Data are illustrative and will vary based on the biological system and experimental conditions. The distribution reflects the entry of 13C-pyruvate into the TCA cycle via both pyruvate dehydrogenase (leading to M+2 isotopologues in the first turn) and pyruvate carboxylase (leading to M+3 isotopologues).
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Adherent Cells with [U-13C3]-Alanine
Objective: To trace the metabolic fate of alanine in cultured cells.
Materials:
-
Adherent cells (e.g., cancer cell line)
-
Complete growth medium
-
13C-Alanine labeling medium (e.g., DMEM without alanine, supplemented with dialyzed FBS and a known concentration of [U-13C3]-Alanine)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
6-well cell culture plates
-
Liquid nitrogen or dry ice
-
-80°C freezer
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO2.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Labeling: Add 1 mL of pre-warmed 13C-alanine labeling medium to each well. Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
Metabolism Quenching and Metabolite Extraction: a. Aspirate the labeling medium. b. Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism. c. Add 1 mL of ice-cold 80% methanol to each well. d. Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. e. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. b. Transfer the supernatant (containing polar metabolites) to a new tube. c. Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. d. Store the dried extracts at -80°C until analysis.
Protocol 2: In Vivo Metabolic Labeling in a Mouse Model with [U-13C3]-Alanine
Objective: To assess alanine metabolism in tissues of interest in a live animal model.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Sterile [U-13C3]-Alanine solution in saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Liquid nitrogen
-
-80°C freezer
-
Homogenizer
-
Ice-cold 80% methanol
-
Centrifuge (refrigerated)
Procedure:
-
Tracer Administration: a. Anesthetize the mouse. b. Administer the [U-13C3]-Alanine solution via intravenous (tail vein) infusion. A bolus injection followed by a continuous infusion is often used to achieve and maintain steady-state labeling in the plasma.
-
Tissue Collection: a. At the end of the infusion period, surgically resect the tissues of interest (e.g., tumor, liver, muscle). b. Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Sample Storage: Store the frozen tissues at -80°C until metabolite extraction.
-
Metabolite Extraction: a. Weigh a portion of the frozen tissue. b. Homogenize the tissue in a pre-chilled tube containing a defined volume of cold extraction solvent (e.g., 80% methanol). c. Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Collect the supernatant for analysis. c. Dry the extracts and prepare for analysis as described in Protocol 1.
Data Analysis and Interpretation
Mass Spectrometry (MS):
-
GC-MS: Gas chromatography-mass spectrometry is a common technique for analyzing 13C-labeled metabolites. Samples are typically derivatized to increase their volatility. The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distribution of the target metabolites.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is another powerful tool for analyzing labeled metabolites, particularly for non-volatile compounds. Specific precursor-product ion transitions are monitored to quantify the different isotopologues.
Data Correction and Flux Calculation: The raw mass spectrometry data must be corrected for the natural abundance of 13C and other isotopes. The corrected mass isotopomer distributions are then used in metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through the metabolic pathways of interest.
Conclusion
Metabolic tracing with 13C-alanine is a robust and informative technique for dissecting central carbon metabolism. The protocols and guidelines presented here provide a framework for conducting these experiments in both cell culture and in vivo models. Careful experimental design, particularly regarding labeling duration and sample preparation, is crucial for obtaining high-quality, interpretable data. The insights gained from 13C-alanine tracing can significantly advance our understanding of metabolic regulation in health and disease, and aid in the development of novel therapeutic strategies.
References
Application Notes and Protocols for In Vivo L-Alanine-3-13C Infusion in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers, such as L-Alanine-3-13C, are powerful tools for elucidating metabolic pathways in vivo. By introducing a labeled form of L-alanine, researchers can trace the fate of the 13C carbon atom as it is incorporated into various downstream metabolites. This technique provides invaluable quantitative insights into the dynamic processes of gluconeogenesis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. These application notes provide detailed protocols for performing in vivo this compound infusion studies in animal models, primarily focusing on rodents.
Key Applications
-
Gluconeogenesis: Quantifying the contribution of alanine to hepatic glucose production is a primary application. The 13C label from alanine can be tracked into newly synthesized glucose, providing a direct measure of gluconeogenic flux. Alanine is a major gluconeogenic precursor, particularly in the liver.
-
TCA Cycle Flux: L-alanine is readily converted to pyruvate, a key entry point into the TCA cycle. By analyzing the isotopic enrichment of TCA cycle intermediates, such as citrate, succinate, and malate, researchers can assess the activity of this central metabolic hub.
-
Amino Acid Metabolism: The transamination of alanine and its interplay with other amino acids can be investigated by tracking the transfer of the 13C label.
Experimental Protocols
A successful in vivo this compound infusion study requires careful planning and execution, from animal preparation to sample analysis. The following protocols provide a general framework that can be adapted to specific research questions and animal models.
Animal Preparation
-
Acclimation: House animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment to minimize stress.
-
Fasting: To study gluconeogenesis, it is common to fast the animals overnight (e.g., 12-16 hours) to deplete glycogen stores and induce a gluconeogenic state. Provide free access to water during the fasting period.
-
Catheterization (Optional but Recommended): For precise and continuous infusion, surgical implantation of catheters into a vessel (e.g., jugular vein for infusion and carotid artery for sampling) is recommended. Allow animals to recover from surgery for at least 3-5 days before the infusion study.
Primed-Continuous Infusion Protocol
A primed-continuous infusion is the preferred method to rapidly achieve and maintain a steady-state isotopic enrichment in the plasma.
-
Tracer Preparation: Prepare a sterile solution of this compound in saline (0.9% NaCl). The exact concentration will depend on the desired infusion rate and the size of the animal.
-
Priming Dose (Bolus): To quickly label the alanine pool, administer an initial bolus injection of the this compound solution. A typical priming dose for amino acid tracers is calculated to rapidly fill the metabolic pool.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous infusion at a constant rate for the duration of the experiment (e.g., 90-120 minutes). The infusion rate should be carefully controlled using a syringe pump.
Sample Collection
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion period. A baseline sample should be collected before the infusion begins. Subsequent samples can be taken every 15-30 minutes to confirm that isotopic steady state has been reached. Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Tissue Collection: At the end of the infusion period, anesthetize the animal and rapidly excise tissues of interest (e.g., liver, kidney, muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity. Store all samples at -80°C until analysis.
Sample Preparation for Analysis
Blood Plasma:
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a new tube.
-
For metabolite extraction, a common method is protein precipitation with a cold solvent. Add a 3-fold volume of ice-cold methanol or acetonitrile to the plasma sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis.
Tissue:
-
Grind the frozen tissue into a fine powder under liquid nitrogen using a mortar and pestle or a tissue pulverizer.
-
Weigh the frozen tissue powder.
-
Add a cold extraction solvent (e.g., 80% methanol) to the tissue powder.
-
Homogenize the sample using a tissue homogenizer.
-
Perform several freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge at high speed to pellet the tissue debris and proteins.
-
Collect the supernatant for analysis.
Analytical Methods
The most common analytical techniques for measuring 13C isotopic enrichment are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for non-destructive analysis of tissue extracts.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo this compound infusion studies in rodents. Note that specific values can vary depending on the experimental conditions, animal model, and analytical methods used.
| Parameter | Animal Model | Infusion Protocol | Infusion Rate | Duration | Reference |
| This compound | Rat | Primed-Continuous | Priming dose followed by continuous infusion | 90 min | Fictional Example based on typical amino acid tracer studies |
| This compound | Mouse | Continuous | 0.1 mg/kg/min | 120 min | Fictional Example based on typical amino acid tracer studies |
| Metabolite | Tissue/Fluid | Isotopic Enrichment (Atom Percent Excess) | Reference |
| Alanine | Plasma | 5-15% | Fictional Example based on typical amino acid tracer studies |
| Glucose | Plasma | 1-5% | Fictional Example based on typical amino acid tracer studies |
| Lactate | Plasma | 2-8% | Fictional Example based on typical amino acid tracer studies |
| Glutamate | Liver | 5-20% | Fictional Example based on typical amino acid tracer studies |
| Malate | Liver | 3-10% | Fictional Example based on typical amino acid tracer studies |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic fate of the 13C label from this compound as it enters central carbon metabolism.
Caption: Metabolic fate of this compound.
Experimental Workflow
The following diagram outlines the key steps in an in vivo this compound infusion experiment.
Caption: In vivo this compound infusion workflow.
Logical Relationships in Data Interpretation
The interpretation of data from this compound infusion studies involves understanding the logical connections between isotopic enrichment in different metabolites and the underlying metabolic fluxes.
Caption: Data interpretation logic.
Troubleshooting & Optimization
Correcting for Natural 13C Abundance in Isotope Labeling Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to accurately correct for the natural abundance of ¹³C in stable isotope labeling experiments. Proper correction is critical for the precise analysis of metabolic fluxes and the correct interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural ¹³C abundance in labeling experiments?
A: All naturally occurring carbon is a mixture of isotopes, primarily ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%).[1] When you introduce a ¹³C-labeled substrate (a tracer) into a biological system, the mass spectrometer detects both the ¹³C incorporated from your tracer and the ¹³C that is naturally present in the metabolites.[2][3] To accurately determine the amount of label incorporated from the experimental tracer, it is essential to distinguish it from the naturally occurring ¹³C.[1] Failure to correct for this natural abundance can lead to significant errors in the quantification of isotopic enrichment and subsequent misinterpretation of metabolic pathway activities.[4]
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all the mass isotopologues of a specific metabolite. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For a metabolite with 'n' carbon atoms, it can exist as different isotopologues: M+0 (containing no ¹³C atoms), M+1 (containing one ¹³C atom), M+2 (containing two ¹³C atoms), and so on, up to M+n (where all carbon atoms are ¹³C). The MID is a vector that lists the relative abundance of each of these isotopologues, with the sum of all fractional abundances equaling 1 (or 100%).
Q3: What are the common methods for natural abundance correction?
A: The most common and robust method for correcting for natural ¹³C abundance is the matrix-based approach. This method uses a correction matrix that is mathematically derived based on the elemental composition of the metabolite (and any derivatization agents) and the known natural abundances of all its constituent isotopes. This matrix allows for the conversion of the measured (observed) Mass Isotopomer Distribution (MID) into the corrected MID, which reflects the true incorporation of the ¹³C tracer.
There are different implementations of this approach, sometimes referred to as "classical" versus "skewed" correction. The skewed approach provides a more accurate correction by accounting for the non-linear shift in the distribution of naturally occurring ¹³C isotopes.
Several software tools are available to perform these corrections, including IsoCorrectoR, AccuCor, and Corna.
Troubleshooting Guide
Q1: After correction, some of my mass isotopologue abundances are negative. What does this mean and how can I fix it?
A: Negative values in your corrected Mass Isotopomer Distribution (MID) are not physically possible and typically indicate an issue with the measurement or the correction process. Potential causes include:
-
Measurement Errors: Inaccurate measurement of the ion intensities by the mass spectrometer can lead to an observed MID that, when corrected, results in negative values. This can happen if a mass isotopomer peak is underestimated.
-
Incorrect Elemental Formula: The correction matrix is calculated based on the elemental formula of the metabolite and any derivatizing agents. An incorrect formula will lead to an inaccurate correction matrix and potentially negative values.
-
Background Noise: High background noise in the mass spectrometry data can interfere with the accurate measurement of low-abundance isotopologues.
Troubleshooting Steps:
-
Verify the Elemental Formula: Double-check the chemical formula of your metabolite and ensure that the formulas of any derivatization agents are correctly accounted for.
-
Check Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated and providing accurate mass measurements.
-
Review Peak Integration: Manually inspect the peak integration for your metabolite of interest to ensure that all isotopologue peaks have been correctly and accurately integrated.
-
Analyze an Unlabeled Control: Analyze a sample that has not been exposed to the ¹³C tracer. After correction, the M+0 isotopologue should be close to 100%, and all other isotopologues should be close to zero. Significant deviations can indicate a systematic issue.
Q2: The calculated ¹³C enrichment in my labeled sample seems lower than expected. What could be the cause?
A: Lower than expected ¹³C enrichment can be due to several biological and experimental factors:
-
Metabolic Dilution: The ¹³C-labeled substrate is often diluted by pre-existing, unlabeled intracellular pools of the same or related metabolites. This is a reflection of the metabolic state of the system.
-
Contribution from Other Carbon Sources: Cells may utilize other unlabeled carbon sources from the culture medium, such as amino acids, which can dilute the ¹³C label incorporated into downstream metabolites.
-
Incomplete Isotopic Steady State: For steady-state labeling experiments, it is crucial to ensure that the system has reached isotopic steady state, meaning the ¹³C enrichment in the metabolites of interest is stable over time. If the experiment is terminated too early, the measured enrichment will be lower than the true steady-state enrichment.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine when isotopic steady state is reached for your metabolites of interest.
-
Analyze Medium Composition: Carefully analyze the composition of your cell culture medium to identify all potential carbon sources that could contribute to the metabolism of your cells.
-
Consider Compartmentation: Be aware of metabolic compartmentation within the cell, which can lead to different pools of the same metabolite with varying levels of ¹³C enrichment.
Experimental Protocols
Protocol: Matrix-Based Correction of Mass Isotopomer Distributions
This protocol outlines the general steps for correcting raw mass spectrometry data for natural ¹³C abundance using a matrix-based method.
1. Data Acquisition:
- Culture cells or organisms with both unlabeled (natural abundance) and ¹³C-labeled substrates.
- Harvest the biological material and perform metabolite extraction.
- Derivatize the metabolites if necessary for the analytical method (e.g., GC-MS).
- Analyze the samples using a mass spectrometer (e.g., GC-MS, LC-MS) to obtain the raw mass isotopomer distributions for the metabolites of interest.
2. Data Extraction:
- For each metabolite, extract the raw ion intensities or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).
- Normalize these intensities to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of the intensities of all isotopologues for that metabolite. This vector of fractional abundances is your measured Mass Isotopomer Distribution (MID).
3. Correction Using a Computational Tool:
- Input Data Preparation: Prepare a file containing the measured MIDs, the elemental formula of each metabolite (including any derivatizing agents), and sample information.
- Software Selection: Choose a suitable software tool for natural abundance correction, such as IsoCorrectoR, AccuCor, or a custom script in a programming language like Python or R.
- Execution: Run the correction algorithm using your input data. The software will generate a correction matrix based on the provided elemental formulas and apply it to your measured MIDs to calculate the corrected MIDs.
- Output Analysis: The primary output will be the corrected MIDs, which represent the distribution of the ¹³C label originating from your tracer.
4. Validation:
- Apply the correction algorithm to an unlabeled control sample. The corrected MID for the unlabeled sample should show close to 100% for the M+0 isotopologue and near-zero values for all other isotopologues.
Data Presentation
The following table provides a hypothetical example of a measured versus a corrected Mass Isotopomer Distribution for a three-carbon metabolite, illustrating the impact of the correction.
| Mass Isotopologue | Measured Fractional Abundance | Corrected Fractional Abundance |
| M+0 | 0.650 | 0.700 |
| M+1 | 0.250 | 0.220 |
| M+2 | 0.080 | 0.070 |
| M+3 | 0.020 | 0.010 |
Visualizations
Caption: Workflow for a typical ¹³C stable isotope labeling experiment.
Caption: Logical flow of the matrix-based natural abundance correction.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Alanine-3-13C for Metabolic Analysis in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of L-Alanine-3-13C in cell culture media for metabolic studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound, presented in a question-and-answer format.
Issue 1: Low or No Incorporation of 13C from this compound into Downstream Metabolites
Q: My mass spectrometry (MS) or nuclear magnetic resonance (NMR) analysis shows minimal to no enrichment of 13C in target metabolites after labeling with this compound. What are the possible causes and solutions?
A: Low 13C incorporation is a common issue with several potential causes. Here is a breakdown of possible reasons and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Cells require adequate time to uptake and metabolize the labeled alanine. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific cell line and pathway of interest.[1][2] |
| Suboptimal this compound Concentration | The concentration of the tracer may be too low to result in detectable enrichment. Conversely, excessively high concentrations could be toxic. It is recommended to perform a dose-response experiment to find the optimal concentration.[1][2] |
| Dilution by Unlabeled Alanine | Standard cell culture media and supplements, particularly fetal bovine serum (FBS), contain unlabeled L-alanine which competes with the labeled tracer.[3] Use a custom alanine-free medium and dialyzed FBS to minimize this dilution effect. |
| Poor Cell Health or Low Metabolic Activity | Unhealthy or slow-growing cells will have reduced metabolic activity, leading to lower uptake and incorporation of the tracer. Ensure cells are in the exponential growth phase and exhibit high viability before starting the labeling experiment. |
| Inefficient Cellular Uptake | The specific cell line may have a low rate of alanine transport. While less common for a non-essential amino acid, this can be investigated by measuring the depletion of this compound from the medium over time. |
Issue 2: High Variability in 13C Enrichment Between Replicate Experiments
Q: I am observing significant differences in 13C enrichment for the same metabolite across my biological replicates. How can I improve the consistency of my results?
A: High variability can obscure meaningful biological differences. The following table outlines potential sources of variability and how to address them.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density and Growth Phase | Variations in cell number and metabolic state at the time of labeling will lead to inconsistent results. Standardize your cell seeding density to ensure cultures reach a consistent confluency and are in the same growth phase (typically mid-exponential) when the labeling medium is applied. |
| Inconsistent Incubation Times | Ensure precise and consistent labeling durations across all replicates. Use a timer and stagger the start of labeling if necessary to allow for consistent harvesting times. |
| Variable Metabolite Extraction Efficiency | The method and timing of metabolite extraction are critical. Quench metabolic activity rapidly and consistently for all samples, for example, by using ice-cold extraction solvents. Ensure complete and consistent extraction by optimizing your protocol. |
| Inconsistent Sample Handling and Storage | Metabolite degradation can occur if samples are not handled and stored properly. Keep samples on ice during processing and store them at -80°C until analysis. |
Issue 3: Unexpected Labeling Patterns in Downstream Metabolites
Q: The 13C labeling pattern in my metabolites of interest is not what I expected based on known metabolic pathways. What could be causing this?
A: Unexpected labeling patterns can provide valuable insights into metabolic reprogramming but can also arise from experimental artifacts.
| Possible Cause | Troubleshooting Steps |
| Metabolic Scrambling | The 13C label from this compound can be incorporated into various metabolic pathways beyond the primary one of interest. For instance, the carbon backbone can enter the TCA cycle and contribute to the synthesis of other amino acids and lipids. Carefully map the potential routes of the labeled carbon to interpret your data accurately. |
| Contamination of the this compound Tracer | The tracer itself may contain impurities or be a mix of isotopologues. Verify the isotopic purity of your this compound using analytical methods like MS or NMR if you suspect contamination. |
| Presence of Alternative Metabolic Pathways | Your cell line may utilize alternative or less common metabolic pathways, especially under specific experimental conditions or in disease states like cancer. Consult the literature for known metabolic phenotypes of your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in cell culture media?
A1: The optimal concentration is highly dependent on the cell line, its metabolic rate, and the specific experimental goals. However, a common starting point for in vitro studies is in the range of the physiological concentration of L-alanine, which is typically between 0.1 and 0.5 mM in human plasma. For cell culture, concentrations are often matched to those in standard media formulations, such as MEM, which contains 0.1 mM L-alanine. Some studies may use higher concentrations, but it is crucial to assess potential cytotoxicity.
Q2: How do I prepare the this compound labeling medium?
A2: To prepare the labeling medium, you should use a base medium that does not contain unlabeled L-alanine. You can either purchase custom media or prepare it in the lab. The this compound should be dissolved in the base medium to the desired final concentration. It is also highly recommended to use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids. The medium should be sterile-filtered before use.
Q3: Can high concentrations of L-Alanine be toxic to cells?
A3: While L-alanine is a standard component of cell culture media, very high, non-physiological concentrations of any amino acid can potentially be cytotoxic or alter cellular metabolism in unintended ways. It is essential to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the optimal, non-toxic concentration range of this compound for your specific cell line before proceeding with metabolic labeling experiments.
Q4: How many cell doublings are required for complete labeling in SILAC-based experiments?
A4: For stable isotope labeling by amino acids in cell culture (SILAC) experiments aiming for full proteomic labeling, at least five to six cell doublings are generally recommended to ensure that the vast majority of the cellular protein has incorporated the heavy amino acid. This helps to dilute out the pre-existing "light" proteins.
Q5: How is the 13C enrichment from this compound typically measured?
A5: The most common analytical techniques for measuring 13C enrichment are mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy. GC-MS and LC-MS are highly sensitive and can provide information on the mass isotopomer distribution, while NMR can provide positional information of the 13C label within a molecule.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your cell line that yields sufficient 13C enrichment for detection.
Materials:
-
Your mammalian cell line of interest
-
Complete growth medium
-
L-alanine-free base medium (e.g., custom DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT assay kit or similar for viability assessment
-
6-well cell culture plates for labeling test
-
Metabolite extraction solvent (e.g., ice-cold 80% methanol)
-
Instrumentation for metabolite analysis (GC-MS or LC-MS)
Procedure:
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate at a density that will result in ~50-60% confluency after 24 hours.
-
Prepare a serial dilution of this compound in L-alanine-free medium supplemented with dFBS, covering a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM). Include a control with no this compound.
-
After 24 hours of cell attachment, replace the medium with the prepared this compound concentrations.
-
Incubate for a period relevant to your planned experiment (e.g., 24 or 48 hours).
-
Assess cell viability using an MTT assay or other preferred method.
-
Determine the highest concentration that does not significantly impact cell viability.
-
-
Labeling Efficiency Test:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Prepare labeling media with several non-toxic concentrations of this compound determined from the cytotoxicity assay.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling media to the cells and incubate for your desired experimental duration.
-
After incubation, rapidly quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Harvest the cell extracts and analyze them by GC-MS or LC-MS to determine the percent 13C enrichment in a key downstream metabolite (e.g., pyruvate or lactate).
-
Select the lowest concentration that provides sufficient and reproducible enrichment for your analytical method.
-
Protocol 2: General Procedure for Cell Labeling with this compound
Materials:
-
Mammalian cell line of interest
-
Complete growth medium
-
Optimized this compound labeling medium (L-alanine-free base medium + optimized this compound concentration + dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
Ice-cold 80% methanol (-80°C)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in ~80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO2.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells once with pre-warmed PBS.
-
Labeling: Add the pre-warmed, optimized this compound labeling medium to the cells.
-
Incubation: Incubate the cells for the predetermined optimal duration.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolism.
-
Add ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis.
-
Visualizations
Caption: Experimental workflow for stable isotope labeling.
Caption: L-Alanine metabolism and its link to central carbon metabolism.
Caption: Simplified overview of amino acid signaling to mTORC1.
References
Technical Support Center: Troubleshooting Low ¹³C Incorporation from L-Alanine-3-¹³C
Welcome to the technical support center for stable isotope labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low incorporation of ¹³C from L-Alanine-3-¹³C in their metabolic studies.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: Why am I observing low or no ¹³C enrichment in my target metabolites after providing L-Alanine-3-¹³C?
Answer: Low incorporation of the ¹³C label from L-Alanine-3-¹³C can stem from several factors, which can be broadly categorized into experimental design, cell culture conditions, and analytical issues.
Experimental Design:
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Suboptimal Tracer Concentration: The concentration of L-Alanine-3-¹³C in your culture medium may be too low to result in detectable enrichment.[1]
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Insufficient Labeling Duration: The incubation time with the labeled alanine may be too short for the ¹³C to be incorporated into downstream metabolites and reach a steady-state enrichment.[2] Glycolytic intermediates are typically labeled within minutes, while TCA cycle intermediates may take several hours.[2]
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Inappropriate Harvest Time: Cells should ideally be harvested during their exponential growth phase when metabolic activity is highest.
Cell Culture Conditions:
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Presence of Unlabeled Alanine: Standard culture media and supplements like fetal bovine serum (FBS) contain unlabeled L-alanine, which will compete with your labeled tracer and dilute the isotopic enrichment.[3]
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Alternative Carbon Sources: If other carbon sources like glucose and glutamine are abundant in the media, cells may preferentially utilize them, leading to reduced uptake and metabolism of alanine.
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Slow Metabolic Rate: The specific cell line or experimental conditions might result in a low metabolic flux through the pathways that metabolize alanine.
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Alanine Production: Some cells can produce significant amounts of unlabeled alanine from other precursors like pyruvate, further diluting the labeled pool.[4]
Analytical Issues:
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Low Sensitivity of Detection: The analytical method used (e.g., GC-MS, LC-MS, NMR) may not be sensitive enough to detect low levels of ¹³C enrichment.
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Improper Sample Preparation: Inefficient quenching of metabolism, metabolite degradation during extraction, or issues with derivatization can all lead to inaccurate measurements of isotopic enrichment.
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Data Analysis Errors: Incorrect correction for natural ¹³C abundance or other data processing errors can lead to an underestimation of enrichment.
Question 2: How can I optimize my experimental protocol to improve ¹³C incorporation?
Answer: To enhance the incorporation of ¹³C from L-Alanine-3-¹³C, consider the following optimizations:
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Optimize Tracer Concentration: While the optimal concentration is cell-type dependent, a common starting point is to replace the unlabeled alanine in the medium with L-Alanine-3-¹³C at a similar concentration (e.g., 1 mM).
-
Use Dialyzed Serum: To minimize the introduction of unlabeled amino acids, use dialyzed fetal bovine serum (dFBS) in your culture medium.
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Time-Course Experiment: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and target metabolites to reach isotopic steady state.
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Minimize Unlabeled Alanine: Use a custom medium that is devoid of unlabeled L-alanine to maximize the uptake of the labeled tracer.
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Inhibit Endogenous Alanine Synthesis: If high endogenous alanine production is suspected, you may consider using an inhibitor of alanine transaminase, such as L-cycloserine, if it does not interfere with your experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic fate of the 3-¹³C from L-Alanine-3-¹³C?
A1: L-Alanine is readily converted to pyruvate through the action of alanine transaminase (ALT). The 3-¹³C label from L-Alanine-3-¹³C will be located on the methyl carbon of the resulting pyruvate molecule. This ¹³C-labeled pyruvate can then enter several key metabolic pathways:
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Tricarboxylic Acid (TCA) Cycle: Pyruvate is converted to Acetyl-CoA, which enters the TCA cycle. The ¹³C label can then be traced through various TCA cycle intermediates such as citrate, succinate, and malate.
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Gluconeogenesis: In tissues like the liver, pyruvate can be used to synthesize glucose.
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Lactate Production: Pyruvate can be converted to lactate.
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Amino Acid Synthesis: The carbon backbone of pyruvate can be used for the synthesis of other non-essential amino acids.
Q2: How do I prepare my samples for ¹³C enrichment analysis?
A2: Proper sample preparation is critical for accurate results. A general workflow includes:
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Rapid Quenching of Metabolism: To halt all enzymatic activity instantly, quickly aspirate the labeling medium and quench the cells by adding a cold solvent mixture (e.g., ice-cold 80% methanol) and placing the culture dish on dry ice or in liquid nitrogen.
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Metabolite Extraction: Scrape the cells in the cold solvent and transfer the suspension to a microcentrifuge tube. Further extraction steps may be required depending on the target metabolites (polar vs. nonpolar).
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Sample Processing: Centrifuge the sample to pellet protein and other cellular debris. The supernatant containing the metabolites can then be dried down.
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Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often need to be derivatized to make them volatile.
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Reconstitution: For Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) analysis, the dried metabolite extract is typically reconstituted in an appropriate solvent.
Q3: What are the best analytical techniques to measure ¹³C enrichment?
A3: The most common techniques for measuring ¹³C enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Mass Spectrometry (GC-MS and LC-MS): MS-based methods are highly sensitive and can detect low levels of enrichment. They provide information on the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of the ¹³C label within a molecule, which can be crucial for elucidating metabolic pathways. However, NMR is generally less sensitive than MS and requires higher concentrations of metabolites.
Quantitative Data Summary
The following table provides a summary of typical concentrations and expected enrichment levels for ¹³C labeling experiments with L-Alanine. Note that these values can vary significantly depending on the cell type, experimental conditions, and the specific metabolic pathway being investigated.
| Parameter | Typical Value/Range | Notes |
| L-Alanine-3-¹³C Concentration in Medium | 1 mM | A common starting concentration, but should be optimized for the specific cell line. |
| Labeling Duration | Minutes to >24 hours | Glycolytic intermediates label quickly, while TCA cycle intermediates and amino acids can take several hours to reach isotopic steady state. |
| Expected ¹³C Enrichment in Pyruvate | High | As the direct product of alanine transamination, pyruvate is expected to show high enrichment. |
| Expected ¹³C Enrichment in TCA Cycle Intermediates | Variable | Enrichment will depend on the flux of labeled pyruvate into the TCA cycle relative to other carbon sources. |
| Expected ¹³C Enrichment in other Amino Acids | Variable | Dependent on the transamination and biosynthetic pathways active in the cells. |
Experimental Protocols
Protocol for ¹³C Labeling in Adherent Mammalian Cells using L-Alanine-3-¹³C
This protocol provides a general framework for a ¹³C labeling experiment. It should be optimized for your specific cell line and experimental goals.
Materials:
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Adherent mammalian cell line of interest
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Complete growth medium (e.g., DMEM, RPMI-1640)
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Dialyzed fetal bovine serum (dFBS)
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L-Alanine-3-¹³C
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Phosphate-buffered saline (PBS), pre-warmed to 37°C
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Labeling medium (e.g., glucose-free, alanine-free DMEM supplemented with dFBS and L-Alanine-3-¹³C)
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Quenching solution (e.g., ice-cold 80% methanol)
-
Cell scraper
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Microcentrifuge tubes
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Dry ice or liquid nitrogen
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they reach approximately 80% confluency at the time of the experiment.
-
Media Preparation: Prepare the labeling medium by supplementing the basal medium with dFBS, other necessary nutrients, and the desired concentration of L-Alanine-3-¹³C. Ensure any unlabeled L-alanine is omitted.
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Cell Culture: Culture the cells in their complete growth medium until they reach the desired confluency.
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Media Exchange: When cells are ready for labeling, aspirate the growth medium, gently wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.
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Incubation: Incubate the cells for the predetermined labeling period. This should be determined from a preliminary time-course experiment.
-
Metabolism Quenching: After the incubation period, rapidly aspirate the labeling medium. Immediately add the ice-cold quenching solution to the cells and place the plate on dry ice or in liquid nitrogen to instantly stop all metabolic activity.
-
Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -20°C for at least one hour to precipitate proteins.
-
Sample Collection: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant, which contains the polar metabolites.
-
Sample Storage: Dry the metabolite extracts and store them at -80°C until analysis.
Visualizations
Metabolic Pathway of L-Alanine-3-¹³C
Caption: Metabolic fate of the ¹³C label from L-Alanine-3-¹³C.
Troubleshooting Workflow for Low ¹³C Incorporation
Caption: A logical workflow for troubleshooting low ¹³C incorporation.
References
Technical Support Center: 13C-Labeled Alanine Metabolic Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 13C-labeled alanine in metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is metabolic scrambling of the 13C label from alanine?
A1: Metabolic scrambling refers to the redistribution of the 13C label to unexpected atoms within a molecule, deviating from the predicted labeling pattern based on known primary metabolic pathways. When using 13C-labeled alanine as a tracer, the label can be shuffled to different carbon positions in downstream metabolites due to the reversibility of certain enzymatic reactions and the interconnectedness of metabolic pathways.[1]
Q2: What are the primary causes of 13C label scrambling from alanine?
A2: The main causes of 13C scrambling from alanine include:
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Transamination Reactions: Alanine is readily converted to pyruvate via reversible transamination reactions, which can lead to the transfer of the 13C label to other amino acids like glutamate and aspartate.
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Tricarboxylic Acid (TCA) Cycle: Pyruvate, derived from alanine, enters the TCA cycle. The symmetrical nature of intermediates like succinate and fumarate, along with reversible reactions within the cycle, can lead to a redistribution of the 13C label.[2]
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Gluconeogenesis and Glycolysis: The reversible reactions in the gluconeogenic and glycolytic pathways can shuffle the carbon backbone of pyruvate, leading to altered labeling patterns in glucose and lactate.
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Pentose Phosphate Pathway (PPP): Reversible reactions catalyzed by transketolase and transaldolase in the non-oxidative PPP can also contribute to the scrambling of 13C labels.[1]
Q3: How can I detect and quantify metabolic scrambling in my experiment?
A3: The extent of metabolic scrambling can be detected and quantified using the following methods:
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Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the mass isotopomer distributions (MIDs) of metabolites. A deviation of the observed MID from the theoretically expected MID for a specific pathway is indicative of scrambling.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as 1H-13C HSQC, provide positional information of the 13C label within a molecule. The presence of 13C signals at unexpected positions is a direct confirmation of scrambling, and the signal intensity can be used for quantification.[1]
Q4: How does metabolic scrambling affect Metabolic Flux Analysis (MFA)?
A4: Metabolic scrambling complicates 13C-MFA by introducing ambiguity in the tracing of carbon atoms. If not properly accounted for, scrambling can lead to inaccurate estimations of metabolic fluxes. It is crucial to incorporate potential scrambling reactions into the metabolic model used for flux calculations to obtain reliable results.
Q5: Are certain 13C-alanine isotopologues less prone to scrambling?
A5: The position of the 13C label in the alanine molecule can influence the degree of scrambling observed in specific downstream metabolites. While comprehensive studies comparing all isotopologues are limited, using singly labeled alanine, such as [1-13C]-alanine, can sometimes simplify the interpretation of labeling patterns in certain pathways compared to uniformly labeled [U-13C]-alanine. However, the choice of isotopologue should be carefully considered based on the specific metabolic pathways being investigated.
Troubleshooting Guides
Problem 1: Unexpected Labeling Patterns in Downstream Metabolites
| Possible Cause | Troubleshooting Steps |
| Metabolic Scrambling | 1. Analyze Labeling in Other Metabolites: Examine the mass isotopomer distributions of other related metabolites (e.g., other amino acids, TCA cycle intermediates) to understand the extent and potential pathways of scrambling. 2. Refine Metabolic Model: Incorporate known reversible reactions and alternative pathways that could contribute to scrambling into your metabolic model for flux analysis. 3. Use Positional Isotopologues: Consider using specifically labeled alanine (e.g., [1-13C]-alanine, [2-13C]-alanine, or [3-13C]-alanine) to better trace the fate of individual carbon atoms. |
| Contamination of Tracer | 1. Verify Tracer Purity: Check the isotopic and chemical purity of the 13C-labeled alanine using NMR or MS to rule out contamination with other labeled compounds. |
| Unexpected Metabolic Pathways | 1. Literature Review: Investigate if alternative or less common metabolic pathways are active in your specific biological system under the experimental conditions used. |
Problem 2: Low Incorporation of 13C Label
| Possible Cause | Troubleshooting Steps |
| Inefficient Tracer Uptake | 1. Optimize Tracer Concentration: Increase the concentration of 13C-labeled alanine in the medium. 2. Check Cell Health: Ensure that cells are viable and metabolically active. |
| Dilution by Unlabeled Sources | 1. Minimize Unlabeled Alanine: Use a medium with minimal unlabeled alanine to maximize the enrichment of the intracellular pool with the 13C tracer. |
| Short Labeling Duration | 1. Extend Labeling Time: Increase the incubation time to allow for sufficient incorporation of the label into downstream metabolites, especially for pathways with slow turnover rates. |
Problem 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | 1. Standardize Cell Seeding and Growth: Ensure consistent cell density and growth phase at the time of the experiment. |
| Variable Metabolism Quenching | 1. Rapid and Consistent Quenching: Immediately quench metabolism by flash-freezing in liquid nitrogen to prevent further enzymatic activity after harvesting. |
| Inconsistent Metabolite Extraction | 1. Standardize Extraction Protocol: Use a consistent and validated metabolite extraction protocol for all samples. |
Data Presentation
Table 1: Illustrative Mass Isotopomer Distribution (MID) of Pyruvate with and without Scrambling from [U-13C3]-Alanine.
This table provides a hypothetical example to illustrate the effect of scrambling on the MID of pyruvate. Actual results will vary depending on the biological system and experimental conditions.
| Mass Isotopomer | Expected MID (No Scrambling) (%) | Observed MID (with Scrambling) (%) |
| M+0 | 5 | 10 |
| M+1 | 5 | 15 |
| M+2 | 10 | 25 |
| M+3 | 80 | 50 |
Table 2: Illustrative 13C Positional Enrichment in Glutamate from [2-13C]-Alanine.
This table provides a hypothetical example to illustrate how scrambling can lead to labeling in unexpected positions. Actual results will vary.
| Carbon Position in Glutamate | Expected Enrichment (No Scrambling) (%) | Observed Enrichment (with Scrambling) (%) |
| C1 | 0 | 5 |
| C2 | 0 | 10 |
| C3 | 0 | 15 |
| C4 | 85 | 60 |
| C5 | 0 | 10 |
Experimental Protocols
Protocol 1: In Vitro 13C-Alanine Labeling of Adherent Mammalian Cells
Objective: To trace the metabolic fate of 13C-labeled alanine in cultured adherent cells.
Materials:
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Adherent mammalian cells
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Complete growth medium
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Labeling medium (e.g., DMEM without alanine, supplemented with 13C-labeled alanine)
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Phosphate-buffered saline (PBS), pre-warmed to 37°C
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Liquid nitrogen
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-80°C freezer
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Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
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Cell scraper
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Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to the desired confluency (typically 80-90%).
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Media Change: Aspirate the growth medium and wash the cells twice with pre-warmed PBS.
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Labeling: Add the pre-warmed 13C-alanine labeling medium to each well and incubate for the desired duration.
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Metabolism Quenching: Aspirate the labeling medium and immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to quench metabolism.
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Metabolite Extraction: a. Add ice-cold 80% methanol to each well. b. Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube. c. Vortex thoroughly. d. Incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Processing: a. Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. b. Transfer the supernatant containing the polar metabolites to a new tube. c. Dry the metabolite extracts using a vacuum concentrator. d. Store the dried extracts at -80°C until analysis by MS or NMR.
Protocol 2: Data Correction for Natural 13C Abundance
Objective: To correct raw mass spectrometry data for the natural abundance of 13C and other isotopes.
Procedure:
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Acquire Raw Data: Obtain the raw mass isotopomer data from the MS analysis of your samples.
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Use Correction Software: Employ computational tools or algorithms to correct for the contribution of naturally occurring heavy isotopes. Several software packages are available for this purpose, such as:
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13CFLUX2: A high-performance software suite for 13C-MFA.
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Open-FLUX: An open-source software for flux balance analysis and metabolic flux analysis.
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iMS2Flux: A tool for automated processing of mass spectrometric data for flux analysis.
-
-
Validate Correction: After correction, the M+0 peak of a fully unlabeled metabolite should be close to 100%, and the other isotopologues should be close to 0%.
Mandatory Visualizations
Caption: Metabolic pathways showing sources of 13C label scrambling from alanine.
References
Challenges in quantifying low levels of 13C enrichment from tracers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying low levels of ¹³C enrichment from isotopic tracers. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental design, sample preparation, data acquisition, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in mass spectrometry for ¹³C analysis, and how can they be minimized?
A1: Background noise in mass spectrometry can be chemical, electronic, or environmental. For ¹³C labeling experiments, chemical noise from sources like contaminated solvents, the sample matrix itself, and plasticizers is often the most significant contributor.[1] To minimize this noise, it is crucial to use fresh, high-purity, LC-MS grade solvents and to filter them before use.[1] Running blank samples (the sample matrix without the ¹³C labeled analyte) can help identify consistent background ions.[1] Additionally, switching to glass or polypropylene labware can reduce contamination from plasticizers like phthalates.[1]
Q2: My observed ¹³C enrichment is much lower than expected. What are the potential causes?
A2: Low ¹³C enrichment can stem from several factors. One common issue is poor cellular uptake of the tracer.[2] Optimizing the tracer concentration and incubation time through dose-response and time-course experiments can help address this. Another possibility is the dilution of the tracer by high influx from other endogenous carbon sources in the media. Reducing the concentration of unlabeled carbon sources, such as glucose and glutamine, can enhance the relative contribution of the ¹³C tracer. Finally, for certain tracers, the specific metabolic activity of the cell line, such as the expression levels of key enzymes, may be a limiting factor.
Q3: How can I be sure that my cells have reached an isotopic steady state?
A3: Achieving isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time, is a critical assumption for many metabolic flux analysis (MFA) models. To verify this, you must measure the isotopic labeling at multiple time points. If the enrichment is still increasing at your last time point, a steady state has not been reached. In this case, you should either extend the labeling period and re-sample or consider using non-stationary MFA models that are designed for dynamic labeling data.
Q4: What are typical sources of error in labeling measurements for ¹³C-MFA?
A4: Accurate labeling measurements are fundamental for reliable flux estimations in ¹³C-Metabolic Flux Analysis (¹³C-MFA). Common sources of error include background noise and low signal intensity from the mass spectrometer, overlapping peaks from co-eluting compounds, and failure to correct for the natural abundance of ¹³C. Furthermore, inconsistencies in sample preparation, such as extraction or derivatization, can introduce significant variability.
Q5: Why are my flux confidence intervals very wide in my ¹³C-MFA results?
A5: Wide confidence intervals suggest a high degree of uncertainty in the estimated metabolic flux values. This can be due to insufficient labeling information from the chosen tracer, which may not produce enough labeling variation in the metabolites of interest. The structure of the metabolic network itself, with redundant or cyclic pathways, can also make it difficult to resolve certain fluxes independently. Additionally, high measurement noise in the labeling data will propagate to the flux estimates, increasing their uncertainty.
Troubleshooting Guides
Issue 1: High Background Noise in Mass Spectrometry Data
Symptoms: The baseline of your total ion chromatogram (TIC) is elevated, obscuring low-intensity peaks of your target analytes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents and filter them before use. | Reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water). | A cleaner baseline in subsequent blank runs. |
| System Leaks | Check all fittings and connections for leaks using an electronic leak detector. | Elimination of air leaks, which can introduce contaminants and cause an unstable spray. |
| Plasticizer Contamination | Switch to glass or polypropylene labware and avoid long-term solvent storage in plastic containers. | Disappearance or significant reduction of phthalate-related peaks. |
Issue 2: Low or No Detectable ¹³C Enrichment in Target Metabolites
Symptoms: After incubation with a ¹³C tracer, mass spectrometry analysis shows minimal or no incorporation of the label into downstream metabolites.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Cellular Uptake of Tracer | Optimize tracer concentration with a dose-response experiment. Ensure cell viability at the chosen concentration. | Increased intracellular tracer availability and subsequent enrichment in metabolites. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal labeling duration. | Sufficient time for the tracer to be metabolized and incorporated into downstream pathways. |
| High Influx from Unlabeled Carbon Sources | Reduce the concentration of major unlabeled carbon sources (e.g., glucose, glutamine) in the labeling media. | Increased fractional contribution of the ¹³C tracer to the metabolic network. |
| Low Metabolic Enzyme Activity | Research the expression levels of key enzymes for tracer metabolism in your specific cell line. Consider using a different cell line if necessary. | Improved metabolism of the tracer and incorporation into the pathways of interest. |
| Incorrect Experimental Control | Run a parallel experiment with a well-characterized tracer (e.g., [U-¹³C₆]-D-Glucose) as a positive control. | Confirmation that cells are metabolically active and the analytical method is sensitive enough to detect labeling. |
Quantitative Data Summary
The precision of ¹³C enrichment measurements can be influenced by the analytical method and the level of enrichment. Below is a summary of typical measurement errors and detection limits.
| Analytical Technique | Typical Measurement Error (mol%) | Reported Detection Limit | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.4 mol% | ~20-30 pg for enriched fatty acid methyl esters | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 1.0 mol% | Changes in labeling patterns as low as 1% can be measured for most compounds. | |
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | N/A | 0.0004 atom % excess (APE) for plasma lactate | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | N/A | Can detect molecules at concentrations less than 10 µM. |
Experimental Protocols
Protocol 1: General Cell Culture Labeling Experiment
This protocol outlines the basic steps for a ¹³C tracer experiment in cultured mammalian cells.
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Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
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Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of the ¹³C tracer (e.g., 10 mM [U-¹³C₆]-D-Glucose) and dialyzed fetal bovine serum (dFBS). Prepare a corresponding unlabeled control medium.
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Tracer Incubation:
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Gently wash the cells with PBS.
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Optionally, starve the cells in a glucose-free medium for 1-2 hours to clear unlabeled glucose.
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Add the pre-warmed labeling medium to the experimental wells and the unlabeled medium to the control wells.
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Incubate the cells for the desired time period (e.g., 30 minutes for glycolysis, several hours for the TCA cycle) in a standard cell culture incubator (37°C, 5% CO₂).
-
-
Metabolite Extraction:
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Aspirate the medium quickly.
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Wash the cells rapidly with ice-cold PBS to remove the extracellular tracer.
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Immediately add a sufficient volume of cold 80% methanol to each well to quench metabolism and extract metabolites.
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Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed to pellet protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis by mass spectrometry (LC-MS or GC-MS).
-
Visualizations
Troubleshooting Workflow for Low ¹³C Enrichment
References
Technical Support Center: Overcoming Poor GC-MS Peak Shape for Derivatized L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with poor peak shape during the GC-MS analysis of derivatized L-alanine.
Troubleshooting Guide: Diagnosing and Resolving Poor Peak Shapes
Poor peak shape in GC-MS, such as tailing or fronting, can significantly impact the accuracy and reproducibility of L-alanine quantification. This guide provides a systematic approach to identifying and resolving these common chromatographic problems.
Issue 1: Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a common problem when analyzing polar compounds like derivatized L-alanine. It can be caused by a variety of factors related to the sample, the GC system, and the column.
Troubleshooting Steps:
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Check for Active Sites in the GC System: Polar analytes can interact with active sites (exposed silanols) in the inlet liner or the front of the GC column, leading to tailing.
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Evaluate the Derivatization Reaction: Incomplete derivatization will leave polar functional groups on the L-alanine molecule exposed, causing interactions with the column. The presence of moisture is a primary cause of incomplete silylation reactions.
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Solution: Ensure all glassware is scrupulously dry. Lyophilize the sample to complete dryness before adding derivatization reagents.[3] Use a fresh bottle of derivatization reagent, as older reagents can be compromised by moisture.
-
-
Optimize GC Method Parameters: Suboptimal GC conditions can contribute to peak tailing.
-
Solution: Ensure the injector temperature is appropriate to vaporize the derivatized L-alanine without causing degradation.[4] Review the oven temperature program; a ramp rate that is too fast may not allow for proper interaction with the stationary phase.
-
-
Assess Column Condition: A degraded or inappropriate column can lead to poor peak shape.
-
Solution: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for derivatized amino acids. If the column is old or has been used extensively with complex matrices, consider replacing it.
-
Issue 2: Peak Fronting
Peak fronting, the inverse of tailing where the front of the peak is sloped, is often indicative of column overload or sample solubility issues.
Troubleshooting Steps:
-
Address Potential Column Overload: Injecting too much analyte onto the column is a common cause of fronting.
-
Solution: Reduce the injection volume or dilute the sample. Alternatively, if using splitless injection, consider switching to a split injection to reduce the amount of sample reaching the column.
-
-
Check Sample and Solvent Compatibility: If the derivatized analyte has poor solubility in the injection solvent, it can lead to fronting.
-
Solution: Ensure the derivatized L-alanine is fully dissolved in the solvent before injection. The solvent should be compatible with the stationary phase of the GC column.
-
-
Verify Initial Oven Temperature: An initial oven temperature that is too high can cause the sample to move through the column too quickly without proper focusing on the column head, leading to fronting.
-
Solution: The initial oven temperature should ideally be about 20°C below the boiling point of the injection solvent to allow for proper solvent focusing.
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Experimental Protocols
Protocol 1: Silylation of L-alanine using MSTFA
This protocol describes a common method for the derivatization of L-alanine using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation replaces active hydrogens on the amino and carboxyl groups with trimethylsilyl (TMS) groups, increasing volatility.
Materials:
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L-alanine standard or dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
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Acetonitrile (anhydrous)
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Reaction vials (e.g., 2 mL) with caps
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Heating block or oven
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Vortex mixer
Procedure:
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Accurately weigh approximately 1-2.5 mg of L-alanine into a reaction vial.
-
If the sample is in solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.
-
Add 0.5 mL of MSTFA and 1 mL of acetonitrile to the dried sample.
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Cap the vial tightly and vortex to ensure the sample is fully dissolved.
-
Heat the vial at 70°C for 20-30 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution.
Protocol 2: Two-Step Esterification and Acylation of L-alanine
This protocol is an alternative derivatization method that can be effective and produce stable derivatives.
Materials:
-
L-alanine standard or dried sample extract
-
3N Methanolic HCl
-
Ethyl acetate
-
Trifluoroacetic anhydride (TFAA)
-
Reaction vials with caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
Step 1: Esterification
-
Add 500 µL of 3N methanolic HCl to approximately 1 mg of dried L-alanine in a reaction vial.
-
Cap the vial and heat at 100°C for 30 minutes.
-
Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Acylation
-
To the dried residue from the esterification step, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 100°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following tables provide representative data on the impact of various parameters on the analysis of derivatized amino acids.
Table 1: Effect of Derivatization Method on Peak Asymmetry
| Derivatization Method | Analyte | Typical Asymmetry Factor (As) | Comments |
| Silylation (MSTFA) | L-alanine-TMS | 1.0 - 1.4 | Sensitive to moisture; requires anhydrous conditions. |
| Esterification/Acylation | L-alanine-TFA | 1.1 - 1.5 | Derivatives are generally stable. |
Note: An asymmetry factor of 1.0 represents a perfectly symmetrical peak. Values greater than 1 indicate tailing.
Table 2: Troubleshooting Guide with Quantitative Impact
| Problem | Potential Cause | Parameter to Adjust | Expected Improvement in Peak Asymmetry (As) |
| Peak Tailing | Active sites in liner | Replace with new, deactivated liner | Decrease As by 0.2 - 0.5 |
| Peak Tailing | Column contamination | Trim 10-20 cm from column inlet | Decrease As by 0.3 - 0.6 |
| Peak Fronting | Column overload | Reduce injection volume by 50% | Decrease As towards 1.0 |
| Peak Fronting | Incorrect initial oven temp | Lower initial temp by 20°C | Improved peak focusing |
Diagrams
Below are diagrams illustrating key workflows and logical relationships for troubleshooting poor peak shape in GC-MS analysis of derivatized L-alanine.
Caption: Experimental workflow for the derivatization and GC-MS analysis of L-alanine.
Caption: Troubleshooting logic for addressing poor peak shape in GC-MS.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for L-alanine analysis by GC-MS?
A1: L-alanine is a polar and non-volatile amino acid. Direct injection into a GC-MS would lead to poor chromatographic performance, including very broad or no peaks, due to strong interactions with the column and potential decomposition in the hot injector. Derivatization converts the polar carboxyl and amino groups into less polar, more volatile, and more thermally stable functional groups, allowing for successful separation and detection by GC-MS.
Q2: My L-alanine derivative peak is tailing. What is the most likely cause?
A2: The most common cause of peak tailing for derivatized L-alanine is interaction with active sites in the GC system. This can occur in the inlet liner or at the head of the column. Another frequent cause is incomplete derivatization due to the presence of moisture.
Q3: All the peaks in my chromatogram, not just L-alanine, are tailing. What does this suggest?
A3: If all peaks are tailing, the issue is likely a physical problem within the GC system rather than a chemical interaction specific to your analyte. The most probable causes are a poor column cut or improper column installation in the inlet.
Q4: What type of GC column is best for analyzing derivatized L-alanine?
A4: A low to mid-polarity column is generally recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent). These columns provide good resolution and peak shape for a wide range of derivatized amino acids.
Q5: I'm seeing peak fronting for my derivatized L-alanine. What should I try first?
A5: Peak fronting is most often caused by column overload. The first and simplest thing to try is to reduce the amount of sample being introduced to the column. You can do this by either diluting your sample or reducing the injection volume.
Q6: Can the choice of derivatization reagent affect peak shape?
A6: Yes. While both silylation (e.g., with MSTFA or MTBSTFA) and two-step esterification/acylation can produce good results, the stability of the derivatives and the completeness of the reaction can vary. Silyl derivatives are particularly sensitive to moisture, which can lead to incomplete reactions and subsequent peak tailing. MTBSTFA is reported to form more stable derivatives than MSTFA.
Q7: How can I confirm if my derivatization reaction is complete?
A7: Incomplete derivatization can be a cause of poor peak shape. To check for completeness, you can try altering the reaction conditions, such as increasing the reaction time or temperature, and observing if the peak shape or response improves. You can also look for the presence of multiple peaks corresponding to partially derivatized L-alanine.
Q8: My baseline is rising during the temperature program. Could this be related to my derivatization?
A8: Yes, excess derivatization reagent or byproducts can elute from the column and cause a rising baseline, a phenomenon known as column bleed. It is important to use the correct amount of derivatization reagent and to ensure that the byproducts are volatile and elute early in the chromatogram. The main advantage of MSTFA is that its by-products are very volatile.
References
Technical Support Center: Minimizing Variability in Replicate ¹³C Metabolic Labeling Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize variability in replicate ¹³C metabolic labeling experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to variability in ¹³C metabolic labeling studies.
Question 1: Why am I observing low or no ¹³C incorporation in my downstream metabolites?
Answer: Low or absent ¹³C incorporation can stem from several factors related to cell health, experimental setup, or the labeling duration.
-
Suboptimal Cell Health: Ensure cells are healthy and metabolically active. Poor viability can significantly reduce metabolic activity and tracer uptake.
-
Insufficient Substrate Uptake: Verify that the cells are consuming the labeled substrate from the medium over time. The initial concentration of the labeled substrate might be too low and may need optimization.[1]
-
Dilution from Unlabeled Sources: The labeled substrate can be diluted by unlabeled carbon sources present in the media or from intracellular pools. Using dialyzed fetal bovine serum (dFBS) is crucial to avoid dilution from unlabeled glucose and amino acids present in standard serum.[2]
-
Inappropriate Labeling Time: The labeling duration may be too short for the label to incorporate into downstream metabolites. A time-course experiment is recommended to determine the optimal labeling period to reach isotopic steady state.[1][3] For some complex molecules, reaching a steady state can take a significant amount of time, for instance, UDP-GlcNAc in a prostate cancer cell line took 30 hours to approach steady state labeling.[4]
Question 2: What causes inconsistent labeling patterns (isotopic scrambling) between my replicates?
Answer: Isotopic scrambling, the randomization of ¹³C atoms within a molecule, can obscure the interpretation of metabolic pathway activity and introduce variability.
-
Reversible Reactions: High rates of reversible enzymatic reactions can redistribute labeled carbons, leading to unexpected labeling patterns.
-
Futile Cycles: The simultaneous operation of opposing metabolic pathways can lead to continuous cycling and scrambling of isotopic labels.
-
Incomplete or Slow Quenching: If metabolic activity is not halted instantaneously during sample collection, enzymatic reactions can continue, altering the labeling patterns. Rapid quenching with pre-chilled solvents like 80% methanol at -80°C is critical.
-
Background CO₂ Fixation: Incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium can dilute ¹³C enrichment.
Question 3: How can I minimize variability during sample preparation (quenching and extraction)?
Answer: Standardizing the quenching and extraction procedures is paramount for minimizing variability between replicates.
-
Rapid and Effective Quenching: Quenching must be immediate to halt all enzymatic activity. For adherent cells, this involves rapidly aspirating the medium, washing with ice-cold saline, and then flash-freezing in liquid nitrogen or adding a pre-chilled quenching solution.
-
Consistent Extraction Protocol: Use a consistent volume of extraction solvent relative to the cell number or plate size. Ensure complete cell lysis and protein precipitation by following a standardized protocol of vortexing and incubation. Adding a known amount of a labeled internal standard before extraction can help correct for variations in extraction efficiency.
-
Temperature Control: All steps following quenching should be performed at low temperatures (e.g., on dry ice or at 4°C) to prevent metabolite degradation.
Question 4: My mass spectrometry data shows high background noise. What are the common sources and solutions?
Answer: High background noise in mass spectrometry can interfere with the detection and quantification of labeled fragments.
-
Contaminated Solvents and Reagents: Use high-purity, LC-MS grade solvents and filter them before use.
-
Contamination from Labware: Plasticizers (e.g., phthalates) can leach from plastic containers and tubing. Switching to glass or polypropylene labware can reduce this contamination.
-
LC System Contamination: Flush the entire LC system with a series of high-purity solvents to remove contaminants.
-
Complex Sample Matrix: Biological samples contain numerous endogenous compounds that can cause interference. Proper sample cleanup and chromatographic separation are essential.
Quantitative Data Summary
The following tables summarize typical sources of variability and the expected outcomes of troubleshooting steps.
Table 1: Troubleshooting Low ¹³C Incorporation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor cell viability | Check cell health and density before labeling. | Consistent metabolic activity across replicates. |
| Insufficient substrate uptake | Increase labeled substrate concentration. | Higher enrichment in downstream metabolites. |
| Dilution by unlabeled sources | Use dialyzed FBS and glucose-free medium. | Increased fractional labeling of metabolites. |
| Incorrect sampling time | Perform a time-course experiment. | Identification of the time to reach isotopic steady state. |
Table 2: Minimizing Sample Preparation Variability
| Step | Action | Rationale |
| Quenching | Immediately add pre-chilled (-80°C) 80% methanol. | Instantly halts metabolic activity to preserve the in-vivo metabolic state. |
| Extraction | Use a consistent volume of extraction solvent per sample. | Ensures comparable extraction efficiency across replicates. |
| Internal Standards | Add a known concentration of a labeled internal standard. | Allows for normalization and correction for extraction variability. |
| Temperature Control | Keep samples on dry ice or at 4°C during processing. | Prevents degradation of thermally sensitive metabolites. |
Detailed Experimental Protocols
Protocol 1: ¹³C Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture overnight in a complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with 10% dialyzed fetal bovine serum (dFBS) and the desired concentration of the ¹³C-labeled substrate (e.g., 10 mM [U-¹³C]-glucose).
-
Pre-labeling Wash: One hour before labeling, replace the culture medium with fresh, pre-warmed complete medium. At the start of the experiment, aspirate the medium and wash the cells once with pre-warmed glucose-free medium. This step should be performed quickly (less than 30 seconds) to avoid stressing the cells.
-
Tracer Addition: Add the pre-warmed ¹³C-labeling medium to the cells and place the plates back in the incubator for the desired labeling period.
Protocol 2: Metabolism Quenching and Metabolite Extraction
-
Medium Removal: At the end of the labeling period, aspirate the labeling medium from the wells as quickly as possible.
-
Washing: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or saline solution (0.9% NaCl) to remove any remaining extracellular tracer, and then aspirate the wash solution completely.
-
Quenching: Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity. Place the plate on dry ice for 10 minutes.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes for 30 seconds and centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Metabolite Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Sample Preparation for MS Analysis: Dry the metabolite extract using a vacuum concentrator. The dried extracts can be stored at -80°C. Before analysis, resuspend the dried metabolites in a solvent compatible with the mass spectrometry method.
Visualizations
Caption: Workflow for a ¹³C metabolic labeling experiment.
Caption: Troubleshooting decision tree for replicate variability.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Quenching Metabolism in L-Alanine-3-13C Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for quenching metabolism in L-Alanine-3-13C experiments. Accurate and rapid quenching is critical for preserving the in vivo metabolic state and ensuring the integrity of isotopic labeling data.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics experiments?
A1: The primary goal of quenching is to instantly halt all enzymatic activity within cells or tissues.[1][2] This rapid inactivation of enzymes prevents any alteration of metabolite concentrations and isotopic labeling patterns that occur after the sample is collected, thus providing a snapshot of the metabolic state at a specific time point.[2][3]
Q2: Why is proper quenching particularly crucial for this compound experiments?
A2: In this compound experiments, the 13C label from alanine is incorporated into various downstream metabolites. The rate and extent of this incorporation are key measurements. Improper or slow quenching can allow metabolic enzymes to continue to function, which can alter the isotopic enrichment in different metabolite pools, leading to inaccurate measurements of metabolic fluxes.[4]
Q3: What are the most common methods for quenching metabolism?
A3: The most common methods for quenching metabolism include:
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Cold Solvent Quenching: Using ice-cold organic solvents, most commonly methanol or a methanol/water mixture, to rapidly lower the temperature and denature enzymes.
-
Liquid Nitrogen (LN2) Quenching: Flash-freezing the biological sample in liquid nitrogen to achieve an almost instantaneous stop of metabolic activity.
-
Fast Filtration: A technique used primarily for suspension cells, where cells are rapidly separated from the culture medium by filtration before being quenched, often with liquid nitrogen or cold solvents.
Q4: What are the potential artifacts that can be introduced during quenching?
A4: Quenching artifacts can arise from several sources. Using organic solvents like methanol can sometimes cause leakage of intracellular metabolites if the cell membrane is compromised. Incomplete quenching can lead to the continued activity of some enzymes, altering metabolite levels. Additionally, the choice of quenching and extraction solvents can lead to the formation of chemical derivatives, which may be mistaken for naturally occurring metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quenching process in this compound experiments.
| Problem/Question | Possible Causes | Recommended Solutions |
| Low or inconsistent ¹³C enrichment in target metabolites. | 1. Inefficient Quenching: Continued metabolic activity after sample collection is diluting the ¹³C label. 2. Metabolite Leakage: The quenching solvent is causing leakage of labeled metabolites from the cells. 3. Variations in Quenching Time: Inconsistent timing in the quenching process across different samples. | 1. Optimize Quenching Method: Switch to a faster quenching method like liquid nitrogen or fast filtration. For cold methanol quenching, ensure the solvent is pre-chilled to at least -40°C. 2. Modify Quenching Solvent: For cold methanol quenching, an 80% methanol solution may reduce leakage compared to 60%. Adding a buffer like ammonium bicarbonate can also help maintain cell integrity. 3. Standardize Protocol: Ensure the time between sample collection and quenching is minimal and consistent for all samples. |
| Evidence of cell lysis or damage (e.g., release of intracellular enzymes). | 1. Harsh Quenching Conditions: Rapid freezing in liquid nitrogen can sometimes cause cell membrane damage. 2. Inappropriate Solvent Concentration: Using 100% methanol can be too harsh and cause metabolite leakage. 3. Mechanical Stress: Excessive force during cell scraping for adherent cells. | 1. Combine Methods: For suspension cells, consider fast filtration followed by liquid nitrogen quenching of the filter to minimize direct cell contact with LN2. 2. Use Isotonic Solutions: A brief wash with a cold isotonic solution like 0.9% NaCl before quenching can help maintain cell integrity. 3. Gentle Scraping: Use a pre-chilled cell scraper and perform the scraping in the presence of the cold quenching solvent. |
| Contamination from extracellular medium. | 1. Inadequate Washing: Residual ¹³C-labeled L-alanine and other medium components are carried over into the metabolite extract. 2. Slow Washing Step: A lengthy washing procedure can allow metabolism to continue before quenching. | 1. Rapid Washing: For adherent cells, wash rapidly with ice-cold phosphate-buffered saline (PBS). For suspension cells, fast filtration is an effective way to separate cells from the medium. 2. Perform Washing on Ice: Conduct all washing steps on a cold surface (e.g., a metal block on dry ice) to minimize metabolic activity. |
| Poor recovery of certain classes of metabolites. | 1. Suboptimal Extraction Solvent: The chosen quenching/extraction solvent may not be efficient for all metabolites of interest. 2. Degradation of Metabolites: Some metabolites may be unstable in the chosen quenching or extraction solvent. | 1. Test Different Solvent Systems: A common and effective extraction solvent is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20). 2. Consider pH: For certain metabolites, acidifying the extraction solvent with formic acid can improve stability and quenching efficiency, but this should be followed by neutralization. |
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Adherent Cells
This protocol is suitable for adherent cells grown in multi-well plates and labeled with this compound.
Materials:
-
Ice-cold (-80°C) 80% methanol (v/v) in water.
-
Ice-cold phosphate-buffered saline (PBS).
-
Cell scraper.
-
Dry ice or a cold block.
Procedure:
-
Place the cell culture plate on dry ice or a pre-chilled metal block to rapidly lower the temperature.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with a small volume of ice-cold PBS, aspirating the PBS completely after each wash. This should be done as quickly as possible.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 2: Fast Filtration and Liquid Nitrogen Quenching for Suspension Cells
This protocol is designed to minimize metabolite leakage and contamination from the medium for suspension cell cultures.
Materials:
-
Vacuum filtration apparatus with a filter holder.
-
Appropriate filter membranes (e.g., glass fiber).
-
Liquid nitrogen.
-
Pre-chilled extraction solvent (e.g., 80% methanol).
Procedure:
-
Pre-assemble the filtration unit and have a container of liquid nitrogen ready.
-
Quickly transfer a known volume of the cell suspension to the filtration unit under vacuum.
-
Immediately after the medium has passed through, wash the cells on the filter with a small volume of cold, isotonic saline (e.g., 0.9% NaCl).
-
With the vacuum still on, use forceps to quickly remove the filter and plunge it into liquid nitrogen. The entire process from sampling to quenching should take less than 15 seconds.
-
Transfer the frozen filter to a tube containing the pre-chilled extraction solvent.
-
Proceed with metabolite extraction by vortexing and allowing the solvent to extract the metabolites from the cells on the filter, followed by centrifugation to remove the filter and cell debris.
Visualizations
Caption: A generalized workflow for this compound metabolic labeling experiments.
Caption: Decision tree for selecting a suitable quenching method.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 3. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Isotopic Labeling: L-Alanine-3-13C vs. L-Alanine-1-13C in Metabolic Pathway Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathway analysis, the choice of isotopic tracer is a critical decision that dictates the scope and precision of experimental outcomes. Among the array of available tools, L-Alanine labeled with Carbon-13 (¹³C) at different positions offers distinct advantages for dissecting cellular metabolism. This guide provides an objective comparison of L-Alanine-3-¹³C and L-Alanine-1-¹³C, supported by experimental data and detailed protocols, to empower informed selection of the optimal tracer for your research needs.
Alanine is a key non-essential amino acid that occupies a central node in metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] Its reversible conversion to pyruvate positions it as an ideal tracer for interrogating these fundamental pathways. The strategic placement of the ¹³C label at either the C1 (carboxyl) or C3 (methyl) position of L-alanine determines the specific metabolic questions that can be answered.
Core Principle: The Metabolic Fate of L-Alanine
The utility of position-specific labeled alanine hinges on the distinct metabolic fates of its carbon atoms following its conversion to pyruvate.
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L-Alanine-3-¹³C: The ¹³C label on the C3 position is retained in the pyruvate molecule. This labeled pyruvate can then enter the TCA cycle through two primary routes:
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Pyruvate Dehydrogenase (PDH): Pyruvate is decarboxylated to form acetyl-CoA, with the ¹³C label now on the methyl carbon of the acetyl group. This labeled acetyl-CoA enters the TCA cycle, and the label is incorporated into various TCA cycle intermediates.
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Pyruvate Carboxylase (PC): Pyruvate is carboxylated to form oxaloacetate, a four-carbon TCA cycle intermediate. In this case, the ¹³C label from L-Alanine-3-¹³C will be at the C3 position of oxaloacetate.
Furthermore, the labeled pyruvate can be a substrate for gluconeogenesis , allowing the ¹³C to be traced into newly synthesized glucose.[2][3][4][5]
-
-
L-Alanine-1-¹³C: The ¹³C label is on the carboxyl group (C1) of alanine. Upon conversion to pyruvate, the label remains on the carboxyl group. The subsequent fate of this labeled carbon is pivotal:
-
Via the PDH reaction, this labeled carboxyl group is lost as ¹³CO₂. This provides a direct measure of the flux through PDH, a critical entry point into the TCA cycle.
-
If pyruvate enters the TCA cycle via PC to form oxaloacetate, the ¹³C label is incorporated into the C1 position of oxaloacetate.
-
This fundamental difference in the handling of the ¹³C label by key metabolic enzymes forms the basis for the distinct applications of these two tracers.
Comparative Analysis of Applications
The choice between L-Alanine-3-¹³C and L-Alanine-1-¹³C depends on the specific metabolic pathway under investigation.
| Application | L-Alanine-3-¹³C | L-Alanine-1-¹³C | Rationale |
| Gluconeogenesis Flux | Excellent | Limited | The C3 label is retained in the carbon skeleton of pyruvate and subsequently incorporated into glucose, allowing for robust quantification of gluconeogenic flux. The C1 label is lost as CO₂ if pyruvate enters the TCA cycle via PDH, complicating the tracing into glucose. |
| TCA Cycle Entry via PDH | Good | Excellent | The loss of the ¹³C label as ¹³CO₂ from L-Alanine-1-¹³C provides a direct and sensitive measure of PDH activity. L-Alanine-3-¹³C allows for tracing the labeled acetyl-CoA into TCA intermediates, but does not directly measure the decarboxylation step. |
| TCA Cycle Anaplerosis via PC | Excellent | Good | The C3 label is incorporated into oxaloacetate via PC and can be tracked throughout the TCA cycle, providing insights into anaplerotic flux. The C1 label is also incorporated into oxaloacetate via PC, but its subsequent decarboxylation in the TCA cycle can complicate analysis. |
| Overall TCA Cycle Activity | Excellent | Good | The stable C3 label allows for comprehensive tracking of carbon through multiple turns of the TCA cycle, revealing the labeling patterns of various intermediates. The C1 label provides information primarily on the initial entry points and the first turn of the cycle. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from ¹³C metabolic flux analysis (MFA) experiments to illustrate the differential insights gained from each tracer. The data represents the percentage of ¹³C enrichment in key metabolites after administration of the respective labeled alanine.
| Metabolite | L-Alanine-3-¹³C (% Enrichment) | L-Alanine-1-¹³C (% Enrichment) | Interpretation |
| Glucose (from gluconeogenesis) | 15.2 ± 1.8 | 2.1 ± 0.5 | Higher enrichment from L-Alanine-3-¹³C confirms its superiority for tracing gluconeogenesis. |
| Citrate (TCA Cycle Intermediate) | 25.6 ± 2.3 | 10.3 ± 1.1 | The higher enrichment from L-Alanine-3-¹³C reflects the stable incorporation of the label into the acetyl-CoA that forms citrate. |
| ¹³CO₂ (from PDH activity) | Not directly measured | 18.9 ± 2.0 | This measurement is unique to L-Alanine-1-¹³C and directly quantifies the flux through the pyruvate dehydrogenase complex. |
| Glutamate (TCA Cycle-derived) | 30.1 ± 2.9 | 12.5 ± 1.4 | The extensive labeling from L-Alanine-3-¹³C demonstrates its utility in tracking carbon through multiple steps of the TCA cycle. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. Below are generalized protocols for in vitro cell culture experiments using either L-Alanine-3-¹³C or L-Alanine-1-¹³C, with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: ¹³C-Labeling of Cultured Cells
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Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency in standard culture medium.
-
Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
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Labeling Medium: Add pre-warmed culture medium containing either L-Alanine-3-¹³C or L-Alanine-1-¹³C at a known concentration (e.g., the physiological concentration of alanine in the medium).
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Incubation: Incubate the cells for a predetermined time course to allow for the incorporation of the labeled alanine into metabolic pathways. The duration will depend on the specific pathways and cell type being studied.
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) and place the culture dish on dry ice.
-
Metabolite Extraction: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
Sample Preparation for Analysis: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the polar metabolites for subsequent analysis.
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
-
Sample Derivatization: Dry the metabolite extracts under a stream of nitrogen gas. To make the metabolites volatile for GC analysis, perform a two-step derivatization. First, add methoxyamine hydrochloride in pyridine to protect carbonyl groups. Second, add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to derivatize hydroxyl and amine groups.
-
GC-MS Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. The GC column should be suitable for separating the derivatized amino acids and organic acids of interest.
-
GC Separation: Inject the derivatized sample into the GC. Use a temperature gradient program to separate the metabolites based on their boiling points and interactions with the column stationary phase.
-
MS Detection: As the metabolites elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound.
-
Data Analysis: Analyze the mass spectra to determine the mass isotopomer distributions of the metabolites. The incorporation of ¹³C will result in a shift in the m/z of the molecular ion and its fragments. Correct for the natural abundance of ¹³C to calculate the fractional enrichment of the label in each metabolite.
Mandatory Visualizations
To further clarify the distinct applications of these tracers, the following diagrams illustrate the flow of the ¹³C label in key metabolic pathways.
Conclusion
Both L-Alanine-3-¹³C and L-Alanine-1-¹³C are powerful tools for metabolic pathway analysis, each offering unique advantages. L-Alanine-3-¹³C is the tracer of choice for comprehensive studies of gluconeogenesis and overall TCA cycle activity, where the retention of the ¹³C label within the carbon skeleton is paramount. Conversely, L-Alanine-1-¹³C provides a direct and elegant method for quantifying the flux through pyruvate dehydrogenase, a critical control point for entry of glucose-derived carbons into the TCA cycle. The selection of the appropriate tracer should be guided by the specific biological question being addressed. By understanding the distinct metabolic fates of the labeled carbons and employing rigorous experimental protocols, researchers can leverage these valuable tools to gain deeper insights into the intricate network of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic gluconeogenesis from alanine: 13C nuclear magnetic resonance methodology for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C NMR study of gluconeogenesis from labeled alanine in hepatocytes from euthyroid and hyperthyroid rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
A Comparative Guide to L-Alanine-3-13C and 15N-L-Alanine for Advanced Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. Among these, isotopically labeled L-alanine serves as a crucial probe due to its central role in linking carbon and nitrogen metabolism. This guide provides a comprehensive comparison of two key alanine isotopologues, L-Alanine-3-13C and 15N-L-Alanine, offering insights into their distinct applications, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Applications
This compound and 15N-L-Alanine are powerful tracers that offer complementary information about cellular metabolism. The choice between them is dictated by the specific metabolic question being addressed.
-
This compound is utilized to trace the path of the alanine carbon skeleton. Its primary applications lie in monitoring central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify the flux through these critical energy-producing and biosynthetic pathways.
-
15N-L-Alanine , conversely, is employed to follow the fate of the alanine nitrogen atom. This makes it an ideal tracer for investigating nitrogen metabolism, such as transamination reactions, amino acid synthesis, and ureagenesis. Studies using 15N-L-Alanine can provide valuable data on protein synthesis and breakdown, as well as nitrogen balance within a biological system.
A study on the metabolic fate of ingested alanine in exercising humans clearly demonstrates the differential pathways of its carbon and nitrogen components. A significant portion of the 13C from ingested [13C]alanine was oxidized and released as 13CO2, indicating its use as an energy substrate. In contrast, a much smaller fraction of the 15N from ingested [15N]alanine was excreted as urea, suggesting that the amino group is largely retained for the synthesis of other amino acids and proteins.[1][2]
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data from studies utilizing this compound and 15N-L-Alanine, highlighting their distinct metabolic fates.
| Parameter | This compound | 15N-L-Alanine | Key Insights |
| Primary Metabolic Fate | Oxidation via TCA cycle, Gluconeogenesis | Transamination, Urea synthesis, Protein synthesis | Demonstrates the decoupling of carbon and nitrogen metabolism of alanine. |
| Oxidation Rate | ~69% of ingested load oxidized during exercise[1][2] | Not directly measured | The carbon skeleton of alanine is a significant fuel source. |
| Incorporation into Glucose | Used to trace gluconeogenic flux[3] | Not applicable | Highlights the role of alanine as a key gluconeogenic precursor. |
| Nitrogen Excretion (as Urea) | Not applicable | ~3% of ingested load excreted as urea during exercise | The majority of the nitrogen from alanine is retained in the body. |
| Incorporation into Protein | Indirectly contributes carbon skeletons | The amino group is readily available for the synthesis of other amino acids and subsequent protein synthesis | Underscores the importance of alanine in maintaining the body's nitrogen pool. |
Metabolic Pathways and Experimental Workflow
To visualize the metabolic routes traced by these isotopes and the general experimental process, the following diagrams are provided.
References
A Head-to-Head Comparison: L-Alanine-3-13C versus [U-13C]glucose for Metabolic Tracing Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for elucidating metabolic pathways and quantifying metabolic fluxes. This guide provides an objective comparison of two commonly used tracers, L-Alanine-3-13C and [U-13C]glucose, offering insights into their respective strengths and applications in metabolic research.
Metabolic tracing, a powerful technique that utilizes isotopically labeled molecules, allows for the detailed investigation of cellular metabolism. By tracking the incorporation of stable isotopes like carbon-13 (¹³C) into downstream metabolites, researchers can map the flow of atoms through complex biochemical networks. Both L-Alanine-3-¹³C and uniformly labeled glucose ([U-¹³C]glucose) serve as valuable tools in this endeavor, yet their utility is dictated by the specific metabolic questions being addressed.
Principles of Tracing with this compound and [U-13C]glucose
[U-¹³C]glucose, in which all six carbon atoms are labeled with ¹³C, is a cornerstone of metabolic flux analysis. It enters cellular metabolism at the beginning of glycolysis, allowing for the comprehensive labeling of glycolytic intermediates, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2][3][4] Its uniform labeling provides a broad overview of central carbon metabolism, making it an excellent choice for assessing overall metabolic phenotypes.
L-Alanine-3-¹³C, on the other hand, offers a more targeted approach. Alanine is readily converted to pyruvate via alanine transaminase (ALT). Therefore, introducing L-Alanine-3-¹³C allows for the direct tracing of pyruvate metabolism, including its entry into the TCA cycle via pyruvate dehydrogenase (PDH) or pyruvate carboxylase (PC), as well as its conversion to lactate.[5] This specificity is particularly advantageous for dissecting the complexities of pyruvate compartmentation and anaplerosis.
Comparative Performance: A Data-Driven Overview
The choice between L-Alanine-3-¹³C and [U-¹³C]glucose hinges on the specific metabolic pathways under investigation. The following tables summarize the expected quantitative outcomes and performance characteristics of each tracer based on established metabolic principles.
Table 1: Tracer-Specific Insights into Central Carbon Metabolism
| Metabolic Pathway | This compound | [U-13C]glucose | Rationale |
| Glycolysis | Limited to no direct labeling of upper glycolytic intermediates. | Comprehensive labeling of all glycolytic intermediates. | Glucose is the primary substrate for glycolysis. Alanine enters metabolism downstream of glycolysis at the level of pyruvate. |
| Pyruvate Metabolism | Direct and specific labeling of the pyruvate pool. | Labels pyruvate derived from glycolysis. | L-Alanine is directly converted to pyruvate, providing a focused view of its metabolic fate. |
| TCA Cycle Entry | Excellent for distinguishing between pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) activity. | Labels the TCA cycle via acetyl-CoA derived from glycolytic pyruvate. | The ¹³C from L-Alanine-3-¹³C is retained in oxaloacetate via PC but lost as ¹³CO₂ in the PDH reaction. |
| Anaplerosis | Directly measures the contribution of alanine to TCA cycle replenishment. | Can be used to infer pyruvate anaplerosis by analyzing specific isotopologues of TCA cycle intermediates. | Alanine is a significant anaplerotic substrate in many cell types. |
| Amino Acid Metabolism | Traces the fate of the alanine carbon backbone into other amino acids. | Can trace the de novo synthesis of non-essential amino acids from glucose-derived carbons. | Both tracers can provide insights into amino acid biosynthesis, but from different entry points. |
Table 2: Hypothetical ¹³C Enrichment in Key Metabolites
This table presents a hypothetical scenario of ¹³C enrichment in a cancer cell line cultured for 6 hours with either L-Alanine-3-¹³C or [U-¹³C]glucose. The values are illustrative and will vary depending on the cell type, culture conditions, and experimental duration.
| Metabolite | Expected ¹³C Enrichment (%) from this compound | Expected ¹³C Enrichment (%) from [U-13C]glucose |
| Glucose-6-phosphate | < 1% | > 90% |
| Pyruvate | ~ 40% (M+1) | ~ 85% (M+3) |
| Lactate | ~ 40% (M+1) | ~ 85% (M+3) |
| Citrate | ~ 20% (M+1, M+2) | ~ 70% (M+2, M+4, M+6) |
| α-Ketoglutarate | ~ 15% (M+1, M+2) | ~ 65% (M+2, M+4) |
| Malate | ~ 25% (M+1, M+3) | ~ 60% (M+2, M+3) |
| Alanine | > 95% (M+1) | ~ 30% (M+3) |
| Aspartate | ~ 20% (M+1, M+3) | ~ 55% (M+2, M+3) |
| Glutamate | ~ 15% (M+1, M+2) | ~ 60% (M+2, M+4) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable metabolic tracing studies. Below are representative protocols for in vitro labeling experiments using L-Alanine-3-¹³C and [U-¹³C]glucose.
Protocol 1: In Vitro Metabolic Labeling with L-Alanine-3-¹³C
Objective: To trace the metabolic fate of alanine-derived pyruvate in cultured cells.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Labeling medium: Glucose- and alanine-free medium supplemented with dialyzed fetal bovine serum, glucose at the desired concentration, and L-Alanine-3-¹³C (e.g., 1 mM).
-
Phosphate-Buffered Saline (PBS), pre-warmed
-
6-well cell culture plates
-
Dry ice or liquid nitrogen
-
-80°C freezer
-
Ice-cold 80% methanol
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of labeling.
-
Media Change: When cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Labeling: Add 1 mL of pre-warmed L-Alanine-3-¹³C labeling medium to each well. Incubate for the desired time course (e.g., 0.5, 1, 3, 6, 12, 24 hours) at 37°C and 5% CO₂.
-
Metabolism Quenching: To halt metabolic activity, aspirate the labeling medium and immediately place the culture plate on a bed of dry ice or float in liquid nitrogen.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples thoroughly and incubate at -80°C for at least 2 hours to precipitate proteins.
-
Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing polar metabolites for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: In Vitro Metabolic Labeling with [U-¹³C]glucose
Objective: To obtain a global view of central carbon metabolism.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Labeling medium: Glucose-free medium supplemented with dialyzed fetal bovine serum and [U-¹³C]glucose (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS), pre-warmed
-
6-well cell culture plates
-
Dry ice or liquid nitrogen
-
-80°C freezer
-
Ice-cold 80% methanol
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of labeling.
-
Media Change: When cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Labeling: Add 1 mL of pre-warmed [U-¹³C]glucose labeling medium to each well. Incubate for the desired time course (e.g., 0.5, 1, 3, 6, 12, 24 hours) at 37°C and 5% CO₂.
-
Metabolism Quenching: Aspirate the labeling medium and immediately place the culture plate on a bed of dry ice or float in liquid nitrogen.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples thoroughly and incubate at -80°C for at least 2 hours to precipitate proteins.
-
Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing polar metabolites for analysis by MS or NMR.
Visualizing Metabolic Fates
The following diagrams, generated using Graphviz, illustrate the flow of the ¹³C label from each tracer through central metabolic pathways and a generalized experimental workflow.
Caption: Metabolic fate of [U-¹³C]glucose.
Caption: Metabolic fate of L-Alanine-3-¹³C.
Caption: Generalized experimental workflow.
Conclusion: Selecting the Right Tool for the Job
Both L-Alanine-3-¹³C and [U-¹³C]glucose are indispensable tracers for metabolic research. The decision of which to employ should be guided by the specific biological question.
-
[U-¹³C]glucose is the tracer of choice for a global assessment of central carbon metabolism , providing a comprehensive overview of glycolysis, the pentose phosphate pathway, and the TCA cycle. It is ideal for initial characterizations of metabolic phenotypes and for studies where a broad understanding of carbon flow is required.
-
L-Alanine-3-¹³C excels in the targeted investigation of pyruvate metabolism . Its specificity allows for the precise dissection of pyruvate's entry into the TCA cycle, the activity of anaplerotic pathways, and the dynamics of the pyruvate-lactate-alanine axis. It is particularly valuable for studying metabolic reprogramming in diseases like cancer, where alterations in pyruvate metabolism are a common feature.
By understanding the distinct advantages and applications of each tracer, researchers can design more informative experiments that yield deeper insights into the intricate workings of cellular metabolism.
References
A Researcher's Guide to Validating Metabolic Flux Calculations from L-Alanine-3-13C Data
For researchers, scientists, and drug development professionals, ensuring the accuracy of metabolic flux analysis (MFA) is paramount. This guide provides a comparative overview of methods to validate flux calculations derived from L-Alanine-3-13C tracer experiments, offering detailed protocols and data-driven insights to enhance the reliability of your research.
Metabolic flux analysis using stable isotope tracers like this compound is a powerful technique to quantify intracellular reaction rates. L-Alanine plays a crucial role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] The validation of the calculated flux maps is a critical step to ensure the biological relevance of the findings. This guide compares two primary validation approaches: statistical goodness-of-fit tests and the use of alternative isotopic tracers.
Comparative Analysis of Validation Methodologies
The choice of a validation method depends on the experimental goals, available resources, and the desired level of confidence in the metabolic flux map. Below is a comparison of the key characteristics of statistical validation and alternative tracer validation.
| Feature | Statistical Validation (e.g., Chi-Square Test) | Alternative Tracer Validation |
| Principle | Compares the consistency of the model-predicted labeling data with the experimentally measured data. | Uses a different 13C-labeled substrate to independently verify the flux distribution determined by the primary tracer (this compound). |
| Primary Output | A statistical value (e.g., p-value) indicating the probability that the observed discrepancy between simulated and measured data is due to random error. | A second, independently determined flux map that can be compared to the original flux map for consistency. |
| Strengths | - Computationally straightforward to implement with most MFA software. - Provides a quantitative measure of the overall fit of the model. | - Provides a more robust biological validation of the metabolic network model. - Can reveal unexpected metabolic pathways or connections not apparent with a single tracer.[2] |
| Limitations | - A good fit does not guarantee the model is biologically correct, only that it is consistent with the data. - Can be insensitive to errors in specific flux estimates if the overall fit is good. | - Requires additional, often costly, experiments with a second tracer. - The choice of the alternative tracer is critical and requires careful consideration of the metabolic network. |
| Best Suited For | Initial assessment of model adequacy and routine flux analysis. | In-depth studies requiring high confidence in the flux map and for model refinement. |
Performance of Metabolic Flux Analysis Software
Several software packages are available for 13C-MFA, each with its own set of algorithms and features for flux estimation and statistical analysis. The choice of software can impact the speed and accuracy of the analysis.
| Software | Key Features | Performance Insights |
| 13CFLUX2 | High-performance software suite for steady-state and isotopic non-stationary 13C-MFA.[3][4] Supports multicore CPUs and compute clusters for large-scale models.[3] | On a 2.93 GHz XEON machine, Cumomer-based simulation took 10.8 ms, while the EMU variant took 2.73 ms for a model with 197 metabolites and 292 reactions. It is reported to be 100 – 10,000 times faster than its predecessor, 13CFLUX. |
| METRAN | A software based on the Elementary Metabolite Units (EMU) framework for 13C-MFA, tracer experiment design, and statistical analysis. | Widely used and cited in the field, known for its robust implementation of the EMU algorithm. |
| INCA | A MATLAB-based software for isotopically non-stationary and steady-state 13C-MFA. | Offers a user-friendly interface and a comprehensive suite of tools for flux analysis and visualization. |
| FluxPyt | A Python-based open-source software for stationary 13C-MFA. | Provides an accessible and customizable platform for researchers familiar with the Python ecosystem. |
Experimental Protocols
General Protocol for this compound Metabolic Flux Analysis
This protocol outlines the key steps for a typical 13C-MFA experiment using this compound.
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to ensure a metabolic steady state.
-
Introduce this compound into the medium at a known concentration. The concentration should be high enough for detectable incorporation but not toxic to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically determined by the cell doubling time.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, aspirating the medium and adding an ice-cold 80% methanol solution.
-
Scrape and collect the cells.
-
-
Sample Preparation and Analysis:
-
Separate the protein-bound and intracellular free amino acids.
-
Hydrolyze the protein fraction to release individual amino acids.
-
Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Analyze the mass isotopomer distributions (MIDs) of the derivatized amino acids using GC-MS.
-
-
Flux Calculation:
-
Use one of the software packages mentioned above (e.g., 13CFLUX2, METRAN) to estimate the intracellular fluxes by fitting a metabolic model to the measured MIDs and any other available physiological data (e.g., substrate uptake and product secretion rates).
-
Validation Protocol 1: Chi-Square (χ²) Goodness-of-Fit Test
The chi-square test is a statistical method to assess the goodness-of-fit between the model-simulated and experimentally measured mass isotopomer distributions.
-
Data Input:
-
Provide the experimentally measured MIDs and their standard deviations to the MFA software.
-
-
Flux Estimation and SSR Calculation:
-
The software will perform an optimization to find the set of fluxes that minimizes the sum of squared residuals (SSR) between the measured and simulated MIDs.
-
-
Chi-Square Test:
-
The software will then calculate the chi-square (χ²) statistic from the SSR.
-
The calculated χ² value is compared to a critical value from the chi-square distribution with a specific degrees of freedom (number of measurements minus the number of estimated free fluxes) and a chosen significance level (e.g., p = 0.05).
-
-
Interpretation:
-
If the calculated χ² value is less than the critical value, the model is considered to be a good fit for the data, and the null hypothesis (that the model accurately describes the data) is not rejected.
-
If the calculated χ² value is greater than the critical value, the model is considered a poor fit, suggesting that the model may be incomplete or incorrect.
-
Validation Protocol 2: Using an Alternative Isotopic Tracer
This protocol describes how to use a second, different isotopic tracer to validate the flux map obtained from the this compound experiment.
-
Selection of an Alternative Tracer:
-
Choose a tracer that will provide complementary labeling information to this compound. For example, if this compound primarily labels pathways connected to pyruvate, a tracer like [U-13C]-Glutamine could be used to probe the TCA cycle from a different entry point.
-
-
Parallel Labeling Experiment:
-
Conduct a separate labeling experiment under identical conditions as the this compound experiment, but using the alternative tracer.
-
-
Flux Estimation with the Alternative Tracer Data:
-
Analyze the MIDs from the alternative tracer experiment and estimate a new flux map using the same metabolic model.
-
-
Comparison of Flux Maps:
-
Compare the flux values and their confidence intervals from the two independently determined flux maps.
-
Consistent flux estimates between the two experiments provide strong evidence for the validity of the metabolic model and the calculated flux distribution. Discrepancies may indicate areas where the model needs refinement.
-
Visualizing Metabolic Pathways and Workflows
Clear visualization of metabolic pathways and experimental workflows is essential for understanding and communicating the results of MFA studies. The following diagrams were generated using the Graphviz DOT language.
References
Cross-Validation of L-Alanine-3-13C with other Isotopic Tracers: A Comparative Guide
In the landscape of metabolic research, the precise measurement of metabolic fluxes is paramount to understanding cellular physiology and disease. Stable isotope tracers are indispensable tools in these investigations, allowing researchers to track the flow of atoms through metabolic pathways. L-Alanine-3-13C has emerged as a valuable tracer for probing specific pathways, particularly those intersecting with pyruvate metabolism. This guide provides a comparative analysis of this compound against other commonly used isotopic tracers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their studies.
Comparative Analysis of Isotopic Tracers
The choice of an isotopic tracer is a critical decision in the design of metabolic and proteomic studies and significantly influences the experimental outcomes and data interpretation.[1] Different tracers offer distinct advantages depending on the metabolic pathways of interest and the analytical methods employed.
| Tracer | Labeling Type | Primary Applications | Advantages | Considerations |
| This compound | Position-Specific | Pyruvate metabolism, gluconeogenesis, alanine aminotransferase (ALT) activity.[2] | Provides specific information about the fate of the 3-carbon of alanine/pyruvate. Useful for probing pathways directly linked to pyruvate.[1] | The 13C label can be "scrambled" if it enters central carbon metabolism, potentially complicating the interpretation of labeling patterns in other metabolites.[3] |
| [U-13C]-Glucose | Uniformly Labeled | Central carbon metabolism, glycolysis, pentose phosphate pathway (PPP), TCA cycle.[4] | Provides a comprehensive view of glucose metabolism and its downstream pathways. | Can lead to complex labeling patterns in metabolites, requiring sophisticated computational models for flux estimation. |
| [6,6-2H2]-Glucose | Position-Specific (Deuterated) | Whole-body glucose turnover and production. | Minimal interference with 13C-based measurements, allowing for simultaneous use of multiple tracers. The deuterium label is less likely to be lost in exchange reactions compared to protons at other positions. | Kinetic isotope effects of deuterium can sometimes alter metabolic rates, which needs to be considered in data analysis. |
| L-Alanine-13C3,15N | Uniformly Labeled (C and N) | Comprehensive analysis of carbon and nitrogen flux, quantitative proteomics (SILAC). | The significant mass shift facilitates accurate quantification in proteomic studies. | The presence of multiple labels can complicate the interpretation of specific metabolic pathways. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and accuracy of metabolic flux analysis studies. Below are representative protocols for tracer analysis using this compound and [U-13C]-Glucose in cell culture.
Protocol 1: this compound Labeling in Cultured Cells
-
Cell Seeding and Growth: Seed cells in 6-well plates and culture in complete growth medium at 37°C and 5% CO2 until they reach approximately 80% confluency.
-
Media Change and Labeling: Aspirate the growth medium and replace it with a labeling medium containing the desired concentrations of nutrients and this compound (typically 100-200 µM). The labeling duration will depend on the specific metabolic pathway and cell type.
-
Metabolite Extraction: Rapidly quench metabolic activity by aspirating the labeling medium and adding ice-cold 80% methanol (-80°C). Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet protein and cellular debris. Collect the supernatant containing the metabolites.
-
Analysis by Mass Spectrometry: Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distribution of alanine and other downstream metabolites.
-
Data Analysis: Calculate the fractional 13C enrichment, correcting for the natural abundance of 13C, and use computational models to estimate metabolic fluxes.
Protocol 2: [U-13C]-Glucose Labeling in Cultured Cells
-
Cell Culture: Culture cells to the desired confluency as described in Protocol 1.
-
Labeling: Replace the standard medium with a medium containing [U-13C]-Glucose in place of unlabeled glucose.
-
Metabolite Extraction: Follow the same quenching and extraction procedure as in Protocol 1.
-
Derivatization (for GC-MS): Dry the metabolite extracts and derivatize them to increase their volatility for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The GC oven temperature is typically programmed with an initial hold followed by a ramp to a final temperature to separate the metabolites. The mass spectrometer is operated in selected ion monitoring (SIM) mode to acquire mass isotopomer distributions for key metabolites.
-
Flux Estimation: Utilize the measured mass isotopomer distributions and extracellular flux measurements (e.g., glucose uptake and lactate secretion) to calculate intracellular metabolic fluxes using software such as INCA or Metran.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for illustrating the complex relationships in metabolic networks and the steps involved in experimental procedures.
Caption: Key metabolic pathways traced using this compound and [U-13C]-Glucose.
Caption: A generalized workflow for 13C-based metabolic flux analysis experiments.
Conclusion
The selection of an appropriate isotopic tracer is fundamental to the success of metabolic flux analysis studies. This compound is a powerful tool for investigating pathways connected to pyruvate metabolism. However, for a more global view of central carbon metabolism, uniformly labeled tracers like [U-13C]-glucose are often preferred. In some instances, the simultaneous use of multiple tracers, such as a 13C-labeled substrate and a deuterated tracer like [6,6-2H2]-glucose, can provide complementary information and a more comprehensive understanding of metabolic networks. By carefully considering the specific research question and the advantages and limitations of each tracer, researchers can design robust experiments that yield high-quality, interpretable data on cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C isotopomer analysis of glucose and alanine metabolism reveals cytosolic pyruvate compartmentation as part of energy metabolism in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Accuracy of L-Alanine-3-13C for Measuring Specific Fluxes: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolic flux analysis (MFA), the selection of an appropriate isotopic tracer is a critical decision that directly impacts the accuracy and precision of the resulting flux estimations. This guide provides an objective comparison of L-Alanine-3-13C with other commonly used tracers, supported by experimental data and detailed methodologies, to facilitate informed tracer selection for specific research applications.
Introduction to Tracer-Based Metabolic Flux Analysis
Metabolic flux analysis using stable isotope tracers, such as Carbon-13 (¹³C), is a powerful technique to elucidate the rates of metabolic reactions within a biological system.[1][2] By introducing a ¹³C-labeled substrate into a cellular system, researchers can track the incorporation of the isotope into downstream metabolites. The resulting mass isotopomer distributions, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative measure of intracellular metabolic fluxes.[2][3] The choice of the isotopic tracer is paramount, as different tracers provide varying degrees of resolution for different metabolic pathways.[4] For instance, [1,2-¹³C₂]glucose is often optimal for estimating fluxes in glycolysis and the pentose phosphate pathway, whereas [U-¹³C₅]glutamine is preferred for analyzing the tricarboxylic acid (TCA) cycle.
L-Alanine as a Metabolic Tracer
L-Alanine is a non-essential amino acid that plays a central role in cellular metabolism, positioned at the intersection of glycolysis, the TCA cycle, and amino acid metabolism. It is readily converted to pyruvate via alanine aminotransferase (ALT), directly linking it to central carbon metabolism. This makes this compound a potentially valuable tracer for probing several key metabolic pathways.
Comparative Analysis of this compound and Other Tracers
While direct head-to-head experimental comparisons of this compound with other tracers in a single study are limited, a comparative assessment can be made based on the known metabolic roles of alanine and extensive studies on other tracers. The precision of flux estimations is highly dependent on the chosen isotopic tracer.
Table 1: Comparison of Common ¹³C Tracers for Metabolic Flux Analysis
| Tracer | Primary Pathway(s) Traced | Advantages | Disadvantages |
| This compound | TCA Cycle, Gluconeogenesis, Pyruvate Metabolism | Directly labels the pyruvate pool; can provide insights into alanine metabolism and its contribution to central carbon metabolism. | Labeling can be diluted by unlabeled pyruvate from other sources (e.g., glycolysis); interpretation can be complex if alanine metabolism is altered. |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides high precision for glycolytic and PPP fluxes. | Less effective for resolving TCA cycle fluxes. |
| [U-¹³C₆]glucose | TCA Cycle (first turn) | Labels all carbons, providing information on the contribution of glucose to various metabolites. | Can be less precise for specific pathway steps compared to positionally labeled tracers. |
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Excellent for resolving TCA cycle fluxes and glutamine-related pathways. | Provides limited information on glycolytic and PPP fluxes. |
Experimental Protocols
A typical workflow for a metabolic flux analysis experiment involves several key steps, from tracer selection and cell culture to mass spectrometry analysis and data interpretation.
Protocol: In Vitro Metabolic Labeling of Mammalian Cells with this compound
1. Cell Culture and Media Preparation:
-
Culture mammalian cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing glucose- and pyruvate-free DMEM with dialyzed fetal bovine serum, glutamine, and a known concentration of this compound (e.g., 200 µM). The concentration of unlabeled alanine should be minimized.
2. Isotopic Labeling:
-
Aspirate the standard growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions, but is often in the range of 6-24 hours.
3. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the cell lysate to pellet proteins and cell debris.
-
Collect the supernatant containing the polar metabolites.
4. Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites (e.g., TCA cycle intermediates, amino acids).
5. Data Analysis and Flux Calculation:
-
Correct the measured mass isotopomer distributions for the natural abundance of ¹³C.
-
Use a metabolic flux analysis software package (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the experimental data to a metabolic model.
-
Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Visualizing Metabolic Pathways and Workflows
Diagram 1: Metabolic Fate of this compound
Caption: Metabolic pathways traced by this compound.
Diagram 2: Experimental Workflow for ¹³C-Metabolic Flux Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Comparison of Quantitative Metabolite Imaging Tools and Carbon-13 Techniques for Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Alanine-3-¹³C Uptake and Metabolism in Cancer vs. Non-Tumorigenic Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uptake and metabolism of L-Alanine-3-¹³C in different cell types, supported by experimental data and detailed methodologies. The focus is on the differential metabolic wiring between cancerous and non-tumorigenic cells, offering insights for research and therapeutic development.
Executive Summary
Metabolic reprogramming is a hallmark of cancer. Alanine, a non-essential amino acid, plays a central role in cellular metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. The use of stable isotope tracers like L-Alanine-3-¹³C allows for the precise tracking of carbon atoms through these interconnected pathways, revealing altered metabolic fluxes in cancer cells compared to their normal counterparts. This guide focuses on a comparative analysis between breast cancer cells (MCF-7) and non-tumorigenic breast epithelial cells (MCF-10A), highlighting key differences in alanine metabolism that could be exploited for therapeutic purposes.
Data Presentation: Quantitative Comparison of L-Alanine-3-¹³C Metabolism
The following table summarizes the key quantitative differences in L-Alanine-3-¹³C metabolism between MCF-7 breast cancer cells and MCF-10A non-tumorigenic breast epithelial cells. This data is compiled from studies investigating amino acid metabolism in these cell lines.
| Metabolic Parameter | MCF-7 (Breast Cancer) | MCF-10A (Non-Tumorigenic) | Key Implications |
| L-Alanine Uptake Rate | Significantly Higher | Lower | Increased demand for alanine in cancer cells to fuel anabolic processes and maintain redox balance. |
| Conversion to Pyruvate | Elevated | Baseline | Enhanced utilization of alanine as a carbon source for energy production and biosynthesis in cancer cells. |
| ¹³C Enrichment in TCA Cycle Intermediates (e.g., Citrate, Malate) | Increased | Lower | Greater reliance on alanine anaplerosis to replenish the TCA cycle, supporting rapid proliferation. |
| ¹³C Labeling of Lactate | Higher | Lower | Reflects the Warburg effect, where cancer cells favor glycolysis and lactate production even in the presence of oxygen. |
| ¹³C Incorporation into other Amino Acids (e.g., Glutamate) | Increased | Baseline | Highlights the role of alanine in nitrogen metabolism and the synthesis of other non-essential amino acids. |
Experimental Protocols
The following is a detailed methodology for a typical L-Alanine-3-¹³C metabolic flux analysis experiment comparing two cell types.
Cell Culture and Isotope Labeling
-
Cell Lines: Human breast cancer cell line MCF-7 and non-tumorigenic human breast epithelial cell line MCF-10A.
-
Culture Medium:
-
MCF-7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.
-
-
Labeling Medium: For the tracer experiment, cells are switched to a custom DMEM medium containing 1 mM L-Alanine-3-¹³C, with glucose and glutamine concentrations matching the respective standard growth media.
-
Procedure:
-
Seed cells in 6-well plates and grow to 80% confluency.
-
Aspirate the growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add 2 mL of the pre-warmed L-Alanine-3-¹³C labeling medium to each well.
-
Incubate the cells for a defined period (e.g., 6, 12, or 24 hours) to allow for the incorporation of the ¹³C label into downstream metabolites and achieve isotopic steady state.
-
Metabolite Extraction
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
GC-MS Analysis for Isotopic Enrichment
-
Derivatization: Resuspend the dried metabolite extracts in 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride and incubate at 30°C for 90 minutes. Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate at 60°C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data Analysis:
-
Identify the peaks corresponding to alanine and other metabolites of interest based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution for each metabolite by analyzing the relative abundances of the different mass ions in its mass spectrum.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite.
-
Metabolic Flux Analysis
The corrected mass isotopomer distributions are then used in computational models (e.g., using software like INCA or Metran) to estimate the intracellular metabolic fluxes. This involves fitting the experimental data to a stoichiometric model of the relevant metabolic pathways.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for L-Alanine-3-¹³C metabolic flux analysis.
Caption: Central metabolic pathways involving L-Alanine.
A Comparative Guide to L-Alanine-3-13C and D-Alanine-3-13C for Bacterial Cell Wall Studies
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, a unique and essential organelle, presents a prime target for novel antimicrobial agents. Understanding its synthesis and dynamics is paramount in the development of new therapeutics. Stable isotope labeling, particularly with Carbon-13 (¹³C), coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to probe the intricacies of bacterial cell wall metabolism. Alanine, a key component of the peptidoglycan (PG) layer, is a focal point for such studies. This guide provides a comprehensive comparison of two commercially available isotopic tracers, L-Alanine-3-¹³C and D-Alanine-3-¹³C, for investigating bacterial cell wall biosynthesis.
The Central Role of Alanine Isomers in Peptidoglycan Synthesis
In the bacterial cytoplasm, L-alanine serves as a fundamental building block for protein synthesis. For incorporation into the peptidoglycan, L-alanine must first be converted to its stereoisomer, D-alanine, a reaction catalyzed by the enzyme alanine racemase.[1][2] This D-alanine is then utilized in the synthesis of a D-alanyl-D-alanine dipeptide, which is subsequently attached to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the UDP-MurNAc-pentapeptide precursor.[3][4] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan network.
L-Alanine-3-¹³C vs. D-Alanine-3-¹³C: A Head-to-Head Comparison
The choice between L-Alanine-3-¹³C and D-Alanine-3-¹³C as a tracer for cell wall studies is critical and has significant implications for the accuracy and interpretation of experimental results. D-Alanine-3-¹³C is the more direct and specific precursor for peptidoglycan synthesis.
Key Performance Indicators:
| Feature | L-Alanine-3-¹³C | D-Alanine-3-¹³C | Rationale & References |
| Specificity for Peptidoglycan Labeling | Lower | Higher | D-Alanine is directly incorporated into peptidoglycan precursors. L-Alanine can be incorporated into proteins or enter other metabolic pathways before conversion to D-alanine, leading to isotopic scrambling.[5] |
| Incorporation Efficiency into Peptidoglycan | Variable and potentially lower | High and direct | The efficiency of L-alanine incorporation depends on the activity of alanine racemase and competition with other metabolic pathways. Direct feeding with D-alanine bypasses these variables. |
| Risk of Isotopic Scrambling | High | Minimal to None | The ¹³C label from L-alanine can be distributed to other metabolites if it enters central carbon metabolism via pyruvate. Studies have confirmed the absence of metabolic scrambling when using labeled D-alanine. |
| Applicability in Alanine Racemase Studies | Essential | Can be used as a control | L-Alanine-3-¹³C is necessary to study the kinetics and inhibition of alanine racemase. |
| Cost-Effectiveness | Generally lower | Generally higher | The synthesis of stereospecific D-amino acids is typically more complex and costly. |
Note: The quantitative values for incorporation efficiency can vary significantly depending on the bacterial species, growth conditions, and the specific activity of alanine racemase.
Experimental Protocols
Protocol 1: Comparative Labeling of Bacterial Cells
This protocol outlines a general procedure for comparing the incorporation of L-Alanine-3-¹³C and D-Alanine-3-¹³C into the peptidoglycan of a model bacterium like Escherichia coli.
Materials:
-
Bacterial strain of interest (e.g., E. coli K-12)
-
Minimal media (e.g., M9 minimal media)
-
L-Alanine-3-¹³C
-
D-Alanine-3-¹³C
-
Unlabeled L-alanine and D-alanine
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge and centrifuge tubes
Procedure:
-
Pre-culture: Inoculate the bacterial strain into 5 mL of minimal media and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of minimal media (e.g., 50 mL) with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Growth: Incubate the culture at 37°C with shaking until it reaches mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
-
Labeling: Divide the culture into three equal aliquots:
-
Control: Add unlabeled L-alanine and D-alanine to a final concentration of 1 mM each.
-
L-Ala-¹³C Labeling: Add L-Alanine-3-¹³C to a final concentration of 1 mM.
-
D-Ala-¹³C Labeling: Add D-Alanine-3-¹³C to a final concentration of 1 mM.
-
-
Incubation: Continue to incubate all cultures under the same conditions for a defined period (e.g., 1-2 hours) to allow for incorporation of the labeled amino acids.
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated labeled alanine.
-
Storage: Store the cell pellets at -80°C for subsequent peptidoglycan isolation and analysis.
Protocol 2: Peptidoglycan Isolation and Analysis by LC-MS
This protocol describes the isolation of peptidoglycan and its analysis by liquid chromatography-mass spectrometry (LC-MS) to quantify the incorporation of the ¹³C label.
Materials:
-
Labeled bacterial cell pellets from Protocol 1
-
Boiling 4% Sodium Dodecyl Sulfate (SDS) solution
-
Pronase E
-
Muramidase (e.g., mutanolysin)
-
Ultracentrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellets in a small volume of PBS and add to a boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and denature proteins.
-
Peptidoglycan Purification:
-
Pellet the crude peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Wash the pellet repeatedly with sterile water to remove SDS.
-
Treat the pellet with Pronase E to digest any remaining proteins.
-
Perform a final series of washes with water to remove the enzyme and digested peptides.
-
-
Enzymatic Digestion: Resuspend the purified peptidoglycan in a suitable buffer and digest with muramidase overnight to break it down into its constituent muropeptides.
-
Sample Preparation: Centrifuge the digested sample to remove any insoluble material and transfer the supernatant containing the soluble muropeptides to a new tube.
-
LC-MS Analysis:
-
Inject the muropeptide sample into an HPLC system coupled to a mass spectrometer.
-
Separate the muropeptides using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting muropeptides by mass spectrometry to identify the masses corresponding to unlabeled and ¹³C-labeled alanine-containing muropeptides.
-
-
Data Analysis: Quantify the peak areas for the different isotopic forms of the alanine-containing muropeptides to determine the percentage of ¹³C incorporation from both L-Alanine-3-¹³C and D-Alanine-3-¹³C.
Visualizing the Pathways and Workflows
To further clarify the metabolic routes and experimental procedures, the following diagrams are provided.
Caption: Metabolic fate of L-Alanine-3-¹³C and D-Alanine-3-¹³C in bacteria.
Caption: Experimental workflow for comparing alanine isotope incorporation.
Conclusion
For researchers aiming to specifically and efficiently label the peptidoglycan of bacterial cell walls, D-Alanine-3-¹³C is the superior choice . Its direct incorporation pathway minimizes the risk of isotopic scrambling and provides a more accurate and straightforward measure of peptidoglycan synthesis. While L-Alanine-3-¹³C is a valuable tool for studying alanine racemase activity and broader alanine metabolism, its use for specifically tracking peptidoglycan synthesis is complicated by its multiple metabolic fates. The selection of the appropriate isotopic tracer is a critical first step in designing robust experiments that will yield clear and interpretable data, ultimately advancing our understanding of bacterial cell wall biology and aiding in the discovery of new antimicrobial strategies.
References
- 1. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the reaction dynamics of alanine racemase using serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains [frontiersin.org]
- 4. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of peptidoglycan stem lengths by solid-state 13C and 15N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Interpreting Mass Isotopomer Distribution from L-Alanine-3-13C Tracing
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the selection of an appropriate isotopic tracer is a critical decision that dictates the precision and scope of experimental findings. This guide provides an objective comparison of L-Alanine-3-13C tracing with other common alternatives in metabolic flux analysis. The information herein is supported by established experimental principles to facilitate the design and interpretation of robust stable isotope tracing studies.
Introduction to this compound Tracing
Stable isotope tracing is a powerful methodology used to track the flow of atoms through metabolic pathways. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can elucidate the contributions of different nutrients to the biosynthesis of key metabolites and quantify the rates of metabolic reactions (fluxes).
L-Alanine, a non-essential amino acid, occupies a central position in cellular metabolism, directly linking glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. When L-Alanine labeled with ¹³C at the third carbon position (L-Alanine-3-¹³C) is introduced into a biological system, the labeled carbon atom can be traced as it is incorporated into downstream metabolites. This provides a dynamic view of metabolic pathways that cannot be achieved by simply measuring static metabolite concentrations.
Comparison of this compound with Alternative Tracers
The choice of an isotopic tracer significantly influences the precision of flux estimations for different metabolic pathways. While L-Alanine-3-¹³C offers specific advantages, it is often used in conjunction with or compared to other widely used tracers like [U-¹³C]glucose and [U-¹³C]glutamine.
Table 1: Illustrative Comparison of Flux Precision Scores for Different ¹³C Tracers
The following table presents a hypothetical comparison of flux precision scores for key metabolic pathways using different tracers. A higher score indicates greater precision in the estimation of a particular metabolic flux. This data is illustrative and intended to highlight the relative strengths of each tracer based on established principles of metabolic flux analysis. Direct experimental comparisons are limited in the literature.
| Metabolic Pathway | L-Alanine-3-¹³C | [U-¹³C]Glucose | [U-¹³C]Glutamine |
| Glycolysis | Moderate | High | Low |
| Pentose Phosphate Pathway | Low | High | Low |
| Pyruvate Carboxylase | High | Moderate | Low |
| Pyruvate Dehydrogenase | High | High | Moderate |
| TCA Cycle (First Turn) | High | Moderate | High |
| TCA Cycle (Second Turn) | Moderate | High | High |
| Gluconeogenesis | High | Moderate | Low |
| Alanine Synthesis/Catabolism | High | Moderate | Moderate |
Note: These scores are illustrative and can vary significantly based on the cell type, experimental conditions, and the analytical platform used.
Advantages and Disadvantages of L-Alanine-3-¹³C as a Tracer:
Advantages:
-
Direct Probe of Pyruvate Metabolism: L-Alanine is readily converted to pyruvate via alanine aminotransferase (ALT). Therefore, L-Alanine-3-¹³C provides a direct readout of pyruvate's entry into the TCA cycle through both pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC).
-
Insights into Gluconeogenesis: The labeled carbon from alanine can be traced into glucose, providing a quantitative measure of gluconeogenic flux, particularly in liver cells.[1]
-
Complements Glucose Tracing: Using L-Alanine-3-¹³C in parallel with glucose tracers can help to deconvolve complex metabolic pathways and provide a more complete picture of carbon metabolism.
Disadvantages:
-
Limited Scope for Glycolysis and PPP: As L-alanine enters metabolism downstream of glycolysis and the pentose phosphate pathway (PPP), it provides limited information about the fluxes through these pathways.
-
Potential for Isotopic Dilution: The intracellular alanine pool can be diluted by unlabeled alanine from protein degradation or other sources, which can complicate data interpretation.
-
Cell-Type Specific Metabolism: The activity of alanine aminotransferase and other related enzymes can vary significantly between different cell types, influencing the utility of L-Alanine-3-¹³C as a tracer.
Interpreting Mass Isotopomer Distributions from L-Alanine-3-¹³C Tracing
The core of stable isotope tracing lies in the analysis of mass isotopomer distributions (MIDs) of downstream metabolites. A mass isotopomer is a molecule of a specific compound that differs in the number of heavy isotopes it contains. For a metabolite with 'n' carbon atoms, we can observe isotopologues with masses M+0 (unlabeled), M+1, M+2, ..., M+n.
When using L-Alanine-3-¹³C, the ¹³C label is introduced at the C3 position of alanine. Through transamination, this yields pyruvate with the ¹³C label at the C3 position (Pyruvate M+1).
Table 2: Expected Mass Isotopomer Distribution (MID) of Key Metabolites from L-Alanine-3-¹³C Tracing
This table illustrates the expected primary labeled isotopologues of key metabolites in central carbon metabolism following the introduction of L-Alanine-3-¹³C.
| Metabolite | Primary Labeled Isotopologue(s) | Metabolic Interpretation |
| Pyruvate | M+1 | Direct conversion from L-Alanine-3-¹³C. |
| Lactate | M+1 | Derived from M+1 Pyruvate via lactate dehydrogenase. |
| Acetyl-CoA | M+1 | Decarboxylation of M+1 Pyruvate by PDH, retaining the ¹³C at the methyl carbon. |
| Citrate (first turn) | M+1 | Condensation of M+1 Acetyl-CoA with unlabeled oxaloacetate. |
| α-Ketoglutarate (first turn) | M+1 | Decarboxylation of M+1 isocitrate. |
| Succinate (first turn) | M+1 | Further metabolism in the TCA cycle. |
| Malate (first turn) | M+1 | Continuation of the first TCA cycle turn. |
| Oxaloacetate (from PC) | M+1 | Carboxylation of M+1 Pyruvate by pyruvate carboxylase. |
| Aspartate (from PC) | M+1 | Transamination of M+1 oxaloacetate. |
Experimental Protocols
A generalized workflow for a ¹³C metabolic labeling experiment involves several key stages, from cell culture to data analysis.
Cell Culture Labeling Experiment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture in complete growth medium at 37°C and 5% CO₂.
-
Media Change: Once cells reach the desired confluency, aspirate the growth medium.
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add 1 mL of pre-warmed labeling medium containing L-Alanine-3-¹³C to each well. The concentration of the tracer and the duration of labeling should be optimized for the specific cell type and experimental question. A common starting point is 1-2 mM of the tracer for 4-24 hours.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately place the plate on dry ice or in a liquid nitrogen bath to quench metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing polar metabolites) to a new tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
GC-MS Analysis
-
Derivatization: The dried metabolite extracts are chemically derivatized to increase their volatility for gas chromatography. A common method is silylation using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Parameters: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Typical parameters include:
-
Injection Volume: 1 µL
-
Injector Temperature: 250-280°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a lower temperature (e.g., 80-100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).
-
MS Detector: Operated in either full scan mode to identify all metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific metabolites and their isotopologues.
-
Mandatory Visualizations
Metabolic Fate of this compound
Caption: Metabolic fate of this compound in central carbon metabolism.
Experimental Workflow for this compound Tracing
Caption: Generalized workflow for a stable isotope tracing experiment.
References
Advantages of L-Alanine-3-13C over other labeled amino acids in proteomics
In the landscape of quantitative proteomics, the choice of isotopic label is paramount to the success of an experiment. While uniformly labeled essential amino acids, such as ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine, are the established standards for Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), position-specifically labeled amino acids like L-Alanine-3-¹³C are emerging as valuable tools for more nuanced investigations at the interface of proteomics and metabolism. This guide provides a comprehensive comparison of L-Alanine-3-¹³C with other commonly used labeled amino acids, supported by established principles of mass spectrometry and metabolic flux analysis.
Probing Metabolism with Precision: The Advantage of Positional Labeling
The primary advantage of L-Alanine-3-¹³C lies in its ability to trace the metabolic fate of a specific carbon atom. Alanine is a non-essential amino acid that is central to cellular metabolism, linking glycolysis and the tricarboxylic acid (TCA) cycle.[1][2] By introducing a ¹³C label at the 3-position (the methyl group), researchers can precisely track the flow of this carbon as alanine is converted to pyruvate and enters central carbon metabolism.[2] This makes L-Alanine-3-¹³C an excellent tracer for metabolic flux analysis (MFA) studies that aim to quantify the contribution of alanine to various metabolic pathways under different physiological or pathological conditions.
In contrast, uniformly labeled amino acids, while excellent for general protein quantification, can complicate the interpretation of specific metabolic pathway fluxes due to the distribution of multiple labels.[1]
A Comparative Overview
| Feature | L-Alanine-3-¹³C | Uniformly Labeled Arginine/Lysine (e.g., ¹³C₆-Arg) | Uniformly Labeled Alanine (e.g., ¹³C₃-Ala) |
| Primary Application | Metabolic Flux Analysis (MFA), Proteomics | Quantitative Proteomics (SILAC) | MFA, Proteomics |
| Labeling Specificity | Position-specific (C-3) | Uniform | Uniform |
| Mass Shift | +1 Da | +6 Da (for ¹³C₆-Arg) | +3 Da |
| Quantification | Can be challenging due to small mass shift | Robust and accurate | Moderate |
| Metabolic Insight | High: traces specific carbon fate | Low: general protein turnover | High: traces entire carbon backbone |
| Potential Issues | Endogenous synthesis, metabolic conversion | Arginine-to-proline conversion[3] | Endogenous synthesis |
Delving into the Data: A Hypothetical Comparison
Scenario: A SILAC experiment comparing a control cell line with a drug-treated cell line, where the drug is hypothesized to alter central carbon metabolism.
| Parameter | Expected Outcome with L-Alanine-3-¹³C | Expected Outcome with ¹³C₆-Arginine |
| Global Protein Quantification | Less precise due to the small +1 Da mass shift, which can be challenging to resolve from the natural isotope envelope, especially for larger peptides. | Highly precise due to the significant +6 Da mass shift, allowing for clear separation of light and heavy peptide signals. |
| Metabolic Flux Information | Direct information on the flux of the alanine methyl carbon into other metabolic pools by tracking the ¹³C label in other amino acids and metabolites. | Indirect information, mainly on protein turnover. Arginine-to-proline conversion can be a confounding factor. |
| Cellular Perturbation | Minimal, as alanine is a highly abundant, non-essential amino acid. However, reliance on a non-essential amino acid for labeling can be complicated by the cell's own synthesis of that amino acid. | Minimal for essential amino acids if the dialyzed serum is properly depleted of the unlabeled form. |
Experimental Protocols
General Protocol for SILAC using L-Alanine-3-¹³C
This protocol provides a general framework. Optimization is crucial for each cell line and experimental condition.
1. Cell Culture and Labeling:
-
Culture cells in a custom SILAC medium deficient in L-alanine.
-
Supplement the "light" medium with unlabeled L-alanine and the "heavy" medium with L-Alanine-3-¹³C. The concentration should be optimized to ensure complete labeling without causing metabolic stress.
-
Grow cells for at least 5-6 doublings to ensure near-complete incorporation of the labeled amino acid.
-
Monitor label incorporation by mass spectrometry of a small protein lysate sample.
2. Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment (e.g., drug administration) to one of the cell populations.
3. Sample Preparation:
-
Harvest and lyse the "light" and "heavy" cell populations.
-
Combine equal amounts of protein from each lysate.
-
Perform in-solution or in-gel tryptic digestion of the combined protein mixture.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptides based on their mass difference.
-
For metabolic flux analysis, specialized software is required to model the distribution of the ¹³C label.
Visualizing the Workflow and Pathways
Experimental Workflow for SILAC
Alanine Metabolism and its Connection to Central Carbon Metabolism
Conclusion
L-Alanine-3-¹³C offers a unique advantage for researchers interested in the metabolic underpinnings of proteomic changes. While it may not be the optimal choice for studies requiring the highest precision in global protein quantification due to its small mass shift, its strength lies in providing direct insights into the flux of a specific carbon atom through central metabolic pathways. The choice between L-Alanine-3-¹³C and uniformly labeled amino acids will ultimately depend on the specific biological question being addressed. For researchers aiming to bridge the gap between proteomics and metabolomics, L-Alanine-3-¹³C is a powerful and insightful tool.
References
- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Alanine-3-13C: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of L-Alanine-3-13C, a stable isotope-labeled amino acid. This information is intended for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
Key Safety Information
This compound is labeled with a stable, non-radioactive isotope of carbon (Carbon-13). Therefore, it does not require the specialized handling and disposal procedures mandated for radioactive materials.[1][] The disposal protocol is generally the same as that for unlabeled L-Alanine.[1] Safety Data Sheets (SDS) for this compound indicate that the substance is not classified as hazardous.[3]
Summary of Compound Data
| Property | Data | Source(s) |
| Synonyms | (S)-2-Aminopropionic acid-3-13C, L-alpha-Aminoproprionic acid-3-13C | |
| Molecular Formula | C₂¹³CH₇NO₂ | |
| Molecular Weight | 90.09 g/mol | |
| Isotopic Purity | 99 atom % ¹³C | |
| Appearance | Solid (White to off-white) | |
| GHS Hazard Classification | Not a hazardous substance or mixture | |
| Storage Temperature | Room temperature, in a dry, tightly closed container |
Disposal Protocol
The primary principle for the disposal of this compound is to manage it as a non-hazardous chemical waste, ensuring compliance with all applicable environmental regulations.
Step 1: Initial Assessment & Waste Segregation
-
Confirm Isotope Type : Verify that the compound is labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) and not a radioactive isotope (e.g., ¹⁴C, ³H). This compound is a stable isotope-labeled compound and should not be mixed with radioactive waste.
-
Segregate from Other Waste : Do not mix this compound waste with general laboratory trash, radioactive waste, or other hazardous chemical waste streams unless specifically permitted by your institution's waste management guidelines.
Step 2: Containerization and Labeling
-
Select an Appropriate Container : Collect solid this compound waste in a suitable, sealable, and clearly labeled container. For contaminated lab materials (e.g., gloves, weigh boats), use double, robust plastic bags, sealed individually.
-
Properly Label the Container : The label must clearly identify the contents. At a minimum, include:
-
The words "Chemical Waste" or "Hazardous Waste" (as required by local policy, even for non-hazardous chemicals).
-
The full chemical name: "this compound".
-
An indication that it is non-hazardous.
-
The date the container was first used for waste accumulation.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.
-
Safe Storage Practices : The SAA should be located at or near the point of generation. Ensure incompatible wastes are segregated to prevent accidental reactions.
Step 4: Final Disposal
-
Consult Regulations : Disposal must be carried out in accordance with federal, state, and local environmental control regulations. These regulations take precedence over general guidelines.
-
Engage a Licensed Disposal Company : The recommended disposal method is to use a licensed professional waste disposal service. Offer surplus and non-recyclable this compound to the licensed company for proper management.
-
Avoid Sewer Disposal : Do not dispose of solid this compound or its concentrated solutions down the drain. While some guidelines permit drain disposal for dilute solutions of non-toxic amino acids, this is not the recommended practice for pure chemical waste.
Spill and Emergency Procedures
In the event of a spill:
-
Wear Personal Protective Equipment (PPE) : This includes safety glasses, gloves, and a lab coat.
-
Contain the Spill : For solid material, sweep up the powder, taking care to avoid generating dust. Place the collected material in a suitable, closed container for disposal.
-
Ventilation : Ensure the area is well-ventilated, especially if dust is formed.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling L-Alanine-3-13C
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides comprehensive safety, operational, and disposal protocols for L-Alanine-3-13C, a non-hazardous, stable isotope-labeled amino acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining the isotopic purity of the compound for accurate experimental results.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is classified as a non-hazardous substance, adherence to standard laboratory safety protocols is mandatory to protect both the user and the product's integrity. The primary concern when handling this compound is the avoidance of contamination, which can compromise experimental outcomes.
Personal Protective Equipment (PPE) Recommendations
The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE | Recommended Additional PPE |
| Weighing and Aliquoting | Lab coat, safety glasses with side shields, nitrile gloves. | Anti-static gloves (if working with very small quantities in a low-humidity environment). |
| Dissolving and Solution Preparation | Lab coat, safety glasses with side shields, nitrile gloves. | Chemical splash goggles for larger volumes. |
| General Handling and Transfer | Lab coat, safety glasses with side shields, nitrile gloves. | N/A |
| Cleaning and Decontamination | Lab coat, safety glasses with side shields, nitrile gloves. | N/A |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Operational Plans: Handling and Experimental Protocols
The principal objective when working with this compound is to prevent isotopic dilution or chemical contamination. The following protocols are designed to maintain the integrity of the compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound, a common procedure in metabolic research and drug development.
Objective: To accurately prepare a sterile stock solution of this compound at a specified concentration while minimizing the risk of contamination.
Materials:
-
This compound powder
-
Sterile, high-purity solvent (e.g., deionized water, phosphate-buffered saline)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sterile pipette and tips
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
Procedure:
-
Pre-cleaning: Thoroughly clean the work surface within the laminar flow hood with a suitable disinfectant (e.g., 70% ethanol).
-
Tare Weighing: Place a sterile weighing boat or microcentrifuge tube on the analytical balance and tare to zero.
-
Weighing: Carefully weigh the desired amount of this compound powder. Record the exact weight. To prevent creating airborne dust, handle the solid form gently.
-
Transfer: Transfer the weighed powder to a sterile conical tube or vial.
-
Solvent Addition: Using a sterile pipette, add the calculated volume of the appropriate sterile solvent to the tube containing the this compound.
-
Dissolution: Cap the tube securely and vortex until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Labeling: Clearly label the tube with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at the recommended temperature, typically refrigerated or frozen, to ensure stability. Refer to the product's certificate of analysis for specific storage conditions.
Disposal Plan
As a non-hazardous compound, this compound does not require special hazardous waste disposal procedures. However, responsible disposal is crucial to maintain a safe and compliant laboratory environment.
Step-by-Step Disposal Guidance:
-
Unused Solid Compound:
-
The original container with any remaining solid this compound can be disposed of in the regular laboratory trash, provided it is securely sealed.
-
Ensure the container is clearly labeled as "Non-Hazardous" to avoid confusion.
-
-
Aqueous Solutions:
-
Small quantities of aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water.
-
Consult your institution's specific guidelines for drain disposal to ensure compliance with local regulations.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound can be discarded in the regular laboratory trash.
-
There is no need for special collection of this waste.
-
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂¹³CH₇NO₂ |
| Molecular Weight | 90.09 g/mol |
| Appearance | White solid |
| Melting Point | 314.5 °C (decomposes)[1] |
| Isotopic Purity | ≥99 atom % ¹³C |
| Solubility | Soluble in water |
Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing safety and product integrity at each step.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
